C2-Amide-C4-NH2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
N-(4-aminobutyl)propanamide |
InChI |
InChI=1S/C7H16N2O/c1-2-7(10)9-6-4-3-5-8/h2-6,8H2,1H3,(H,9,10) |
Clave InChI |
RZMQKWFQBLCSSI-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to N-acetyl-1,4-diaminobutane (Acetylputrescine) in Research
For Researchers, Scientists, and Drug Development Professionals
The term "C2-Amide-C4-NH2" describes a chemical motif characterized by a two-carbon amide group (acetamide) and a four-carbon chain terminating in an amine. While not a standard chemical name, this structural description is aptly represented by the well-studied molecule N-acetyl-1,4-diaminobutane , also known as N-acetylputrescine or monoacetylputrescine . This guide provides an in-depth overview of the research applications, biological roles, and experimental methodologies related to this important polyamine metabolite.
N-acetylputrescine is an endogenous metabolite of putrescine and plays a crucial role in cellular functions ranging from proliferation and signal transduction to neurotransmitter synthesis.[1][2] Its dysregulation has been implicated in various pathological conditions, including cancer and neurological disorders, making it a molecule of significant interest in biomedical research and drug development.[1][3]
Biological Roles and Research Applications
N-acetylputrescine is involved in a diverse array of biological processes across different organisms:
-
Cancer Research: Elevated levels of polyamines, including N-acetylputrescine, are frequently observed in cancer.[4][5] Research has shown that N-acetylputrescine can serve as a potential biomarker for the diagnosis and progression of certain cancers, such as squamous cell carcinoma of the lung (SCCL) and colorectal cancer.[1][5][6] Studies in transformed chick embryo fibroblasts have indicated that the conversion of spermidine (B129725) to N-acetylputrescine is significantly higher in cancerous cells compared to normal cells.[7] Furthermore, it is being investigated as a target for anticancer drug development.[3][6]
-
Neuroscience: N-acetylputrescine is a precursor and metabolic intermediate in an alternative biosynthetic pathway for the neurotransmitter γ-aminobutyric acid (GABA) in astrocytes.[2] This pathway, mediated by monoamine oxidase B (MAO-B), has implications for understanding the mechanism of action of MAO-B inhibitors used in the treatment of Parkinson's disease.[2] N-acetylputrescine has also been identified as a potential biomarker for Parkinson's disease.[1]
-
Plant Biology: In plants, N-acetylputrescine plays a role in defense mechanisms. The enzyme N-ACETYLTRANSFERASE ACTIVITY1 (NATA1) in Arabidopsis thaliana catalyzes the acetylation of putrescine to N-acetylputrescine.[8] This process can modulate the levels of other polyamines and the production of hydrogen peroxide, which is involved in pathogen defense.[8]
-
Microbiology: N-acetylputrescine is involved in the composition of the cell wall structure in certain cyanobacteria.[1] In the context of infectious diseases, elevated levels of N-acetylputrescine have been observed in bloodstream infections, suggesting a role for putrescine acetylation in pathogen physiology and as a potential target for antimicrobial strategies.[9]
Signaling and Metabolic Pathways
N-acetylputrescine is a key intermediate in several metabolic pathways. Two notable pathways are detailed below.
GABA Synthesis Pathway from Putrescine
N-acetylputrescine is an essential intermediate in a minor but significant pathway for the synthesis of GABA in the brain.[2] This pathway is distinct from the primary route of GABA synthesis from glutamate.
Caption: Metabolic pathway of GABA synthesis from putrescine.
Putrescine and the mTOR Signaling Pathway
The precursor of N-acetylputrescine, putrescine, has been shown to stimulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[10]
Caption: Simplified diagram of putrescine stimulating the mTOR signaling pathway.
Quantitative Data
The following table summarizes data from a study investigating plasma polyamines as potential biomarkers for squamous cell carcinoma of the lung (SCCL) in a rat model. The data highlights the significant increase in N-acetylputrescine levels with cancer progression.
| Biomarker | Healthy Control (ng/mL) | SCCL Model - Day 28 (ng/mL) | SCCL Model - Day 70 (ng/mL) | SCCL Model - Day 98 (ng/mL) |
| N-acetylputrescine | ~5 | ~15 | ~25 | ~35 |
| 1,3-diaminopropane | ~1 | ~3 | ~5 | ~7 |
| Cadaverine (B124047) | ~10 | ~20 | ~30 | ~40 |
Note: The values are approximate, based on graphical data presented in the cited literature.[6]
Experimental Protocols
Quantification of N-acetylputrescine in Plasma using UHPLC-MS/MS
This protocol is based on the methodology for targeted metabolomics of polyamines.[6]
Objective: To accurately measure the concentration of N-acetylputrescine and other polyamines in plasma samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated polyamine standards)
-
Acetonitrile (ACN)
-
Formic acid
-
UHPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold ACN.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation (UHPLC):
-
Inject the prepared sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) ACN with 0.1% formic acid.
-
The gradient can be programmed as follows: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
-
-
Mass Spectrometric Detection (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for N-acetylputrescine and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of N-acetylputrescine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
-
General Protocol for Enzyme Kinetic Analysis
This protocol outlines the general steps for determining the kinetic parameters (Km and Vmax) of an enzyme that metabolizes N-acetylputrescine, such as monoamine oxidase B (MAO-B).
Objective: To determine the Michaelis-Menten kinetic parameters for an enzyme-catalyzed reaction involving N-acetylputrescine.
Materials:
-
Purified enzyme (e.g., MAO-B)
-
N-acetylputrescine (substrate)
-
Buffer solution at optimal pH for the enzyme
-
Cofactors, if required
-
A method to detect the product formation or substrate consumption (e.g., spectrophotometry, HPLC, or a coupled enzyme assay)
Procedure:
-
Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a series of substrate (N-acetylputrescine) solutions of varying concentrations in the same buffer.
-
-
Enzymatic Reaction:
-
In a reaction vessel (e.g., a cuvette or microplate well), add the buffer and the substrate solution.
-
Initiate the reaction by adding a small, fixed amount of the enzyme solution.
-
Incubate the reaction at a constant, optimal temperature.
-
-
Measurement of Reaction Rate:
-
Monitor the change in absorbance (if the product is colored) or measure the concentration of the product or remaining substrate at regular time intervals.
-
Determine the initial reaction rate (v₀) for each substrate concentration. This is typically the linear portion of the progress curve.
-
-
Data Analysis:
-
Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]).
-
Alternatively, use a linearized plot, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to determine Vmax (from the y-intercept) and Km (from the x-intercept).
-
Conclusion
N-acetyl-1,4-diaminobutane (N-acetylputrescine) is a multifaceted molecule with significant implications in various fields of biological research. Its role as a biomarker in cancer and neurological diseases, coupled with its involvement in fundamental cellular processes, underscores its importance as a subject of ongoing investigation. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the functions of N-acetylputrescine and its potential as a therapeutic target and diagnostic tool. Future research will likely continue to unravel the complex regulatory networks in which this polyamine metabolite participates, potentially opening new avenues for the treatment of a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acetylputrescine - Wikipedia [en.wikipedia.org]
- 3. N-Acetylputrescine hydrochloride | 18233-70-0 | TAA23370 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Plasma N-acetylputrescine, cadaverine and 1,3-diaminopropane: potential biomarkers of lung cancer used to evaluate the efficacy of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Arabidopsis NATA1 Acetylates Putrescine and Decreases Defense-Related Hydrogen Peroxide Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Bifunctional Linker: C2-Amide-C4-NH2
This technical guide provides a comprehensive overview of the this compound linker, a versatile tool in bioconjugation and drug development. This document details its physicochemical properties, provides experimental protocols for its synthesis and application, and outlines methods for its characterization.
Core Molecular Information
This compound is a heterobifunctional linker featuring a stable amide group and a reactive primary amine, connected by short alkyl chains. This structure allows for the covalent linkage of two different molecules, making it a valuable component in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) or functionalized probes for biological studies.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂O | [1][2][3] |
| Molecular Weight | 144.21 g/mol | [1][2][3] |
| Elemental Composition | C: 58.30%, H: 11.18%, N: 19.42%, O: 11.09% | Calculated |
| Appearance | Typically a solid or oil | General Knowledge |
| Solubility | Soluble in polar organic solvents | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and application of this compound.
General Synthesis of a this compound Linker
This protocol describes a general method for synthesizing short-chain alkyl amide amine linkers, which can be adapted for this compound. The synthesis involves the formation of an amide bond between a protected amino acid and a protected diamine, followed by deprotection.
Materials:
-
N-Boc-glycine (or other suitable N-protected C2-amino acid)
-
N-Boc-1,4-diaminobutane
-
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[4]
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[5]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[6]
-
Deprotection agent: Trifluoroacetic acid (TFA) in DCM
-
Purification: Silica (B1680970) gel for column chromatography
-
Analytical tools: TLC, LC-MS, NMR
Procedure:
-
Activation of the Carboxylic Acid: Dissolve N-Boc-glycine (1 equivalent) in anhydrous DCM. Add NHS (1.1 equivalents) and EDC (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to form the active NHS ester.[5]
-
Amide Bond Formation: In a separate flask, dissolve N-Boc-1,4-diaminobutane (1 equivalent) and DIPEA (1.5 equivalents) in anhydrous DCM. Slowly add the activated N-Boc-glycine-NHS ester solution to this flask. Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up and Purification of Protected Linker: Once the reaction is complete, wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product (Boc-C2-Amide-C4-NH-Boc) by silica gel column chromatography.
-
Deprotection: Dissolve the purified, fully protected linker in a solution of 20-50% TFA in DCM. Stir at room temperature for 1-2 hours.
-
Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. The final product, this compound, may be obtained as a TFA salt. This can be used directly or neutralized and further purified if necessary.
Bioconjugation Utilizing the Primary Amine
The terminal primary amine of this compound is a nucleophile that can react with various electrophilic groups to form stable covalent bonds.[7] A common application is the conjugation to proteins via their carboxyl groups (e.g., on aspartic and glutamic acid residues).
Materials:
-
Protein to be conjugated (in a suitable buffer, e.g., MES buffer, pH 4.5-6.0)[4]
-
This compound linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[4]
-
(Optional) Sulfo-NHS (for improved efficiency and stability of the active intermediate)[4]
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)[8]
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., MES or PBS).[3]
-
Activation of Protein Carboxyl Groups: Add EDC (typically a 10-50 fold molar excess over the protein) and optionally Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[4]
-
Conjugation Reaction: Add this compound (in a molar excess determined by the desired degree of labeling) to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.[2]
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted activated carboxyl groups.[8]
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis to obtain the purified protein-linker conjugate.
Analytical Characterization
Thorough characterization is crucial to confirm the identity and purity of the this compound linker and its conjugates.
| Analytical Method | Purpose | Key Observations |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the linker. | A single major peak indicates high purity. Retention time is characteristic of the compound under specific column and mobile phase conditions.[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling constants for the protons and carbons in the C2 and C4 alkyl chains and adjacent to the amide and amine groups.[11] |
| Mass Spectrometry (MS) | To determine the exact molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (144.21 Da).[12][13] |
Visualization of Workflows and Applications
The following diagrams, created using the DOT language, illustrate the experimental workflow for bioconjugation and a conceptual application in targeted drug delivery.
Caption: Experimental workflow for protein conjugation.
Caption: Hypothetical drug delivery signaling pathway.
Applications in Research and Drug Development
Bifunctional linkers like this compound are integral to modern pharmaceutical and biotechnological research.[14]
-
Antibody-Drug Conjugates (ADCs): These linkers can connect highly potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells and minimizing off-target toxicity.[15] The stability of the amide bond is crucial for preventing premature drug release in circulation.[16]
-
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), linkers are used to connect a target protein-binding ligand to an E3 ligase ligand, inducing the degradation of the target protein.[17]
-
Immobilization of Biomolecules: The primary amine can be used to immobilize proteins, peptides, or other biomolecules onto surfaces (e.g., microarrays, beads) for various diagnostic and research applications.[2]
-
Fluorescent Labeling: The linker can be used to attach fluorescent dyes or other reporter molecules to proteins or other biological targets for imaging and tracking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - GL [thermofisher.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of amide hydrogen exchange by mass spectrometry: a new tool for protein structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of amide hydrogen exchange by mass spectrometry: a new tool for protein structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Linkers in Chemical Biology [bldpharm.com]
Navigating the Safety and Handling of C2-Amide-C4-NH2: An In-Depth Technical Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly shaped by the precision of Antibody-Drug Conjugates (ADCs). Central to their design and function are the linkers that connect the monoclonal antibody to the cytotoxic payload. This technical guide focuses on C2-Amide-C4-NH2, a bifunctional linker employed in the synthesis of ADCs. While specific quantitative safety and toxicological data for this compound (CAS No. 99789-97-6) are not extensively available in the public domain, this document provides a comprehensive overview of its safety and handling based on the general principles of ADC linker chemistry and established experimental protocols for assessing their stability and safety.
Compound Identification and General Properties
This compound is a chemical entity featuring an amide group and a primary amine, connected by carbon chains of different lengths. This structure allows for its application as a linker in bioconjugation, particularly in the development of ADCs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99789-97-6 | MedchemExpress[1], TargetMol[2][3] |
| Molecular Formula | C7H16N2O | Xi'an Qiyue Biological[4] |
| Molecular Weight | 144.21 g/mol | Xi'an Qiyue Biological[4] |
| Appearance | Powder | TargetMol[3] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol[3] |
| Shipping | Room temperature in continental US; may vary elsewhere | MedchemExpress[1] |
Hazard Identification and Safety Precautions
As with any chemical reagent, particularly those used in the synthesis of highly potent molecules like ADCs, a thorough understanding of potential hazards and adherence to strict safety protocols are paramount. The following guidelines are based on general laboratory safety principles for handling chemical compounds of this nature.
Table 2: General Hazard and Precautionary Statements
| Hazard Category | GHS Classification (Assumed) | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Avoid ingestion, skin contact, and inhalation. Use in a well-ventilated area or with local exhaust ventilation. |
| Skin Corrosion/Irritation | No data available | Wear protective gloves, lab coat, and safety glasses. In case of contact, wash immediately with plenty of water. |
| Serious Eye Damage/Eye Irritation | No data available | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. |
| Mutagenicity/Carcinogenicity | No data available | Handle as a potentially hazardous substance. Avoid long-term exposure. |
General Handling Workflow
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols for Safety and Stability Assessment
The stability of the linker is a critical factor in the safety and efficacy of an ADC. Premature cleavage of the linker can lead to off-target toxicity, while a linker that is too stable may not release the payload effectively at the target site. The following are generalized but detailed experimental protocols for assessing the stability of ADC linkers, which are applicable to ADCs synthesized using this compound.
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC in plasma, providing an initial assessment of its behavior in a biological matrix.
Methodology:
-
Preparation:
-
Thaw frozen plasma (human, mouse, or rat) at 37°C.
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
-
Incubation:
-
Spike the ADC into the plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
-
Sample Analysis:
-
Quantify the amount of intact ADC and/or released payload at each time point using methods such as:
-
Caption: A streamlined workflow for conducting an in vitro plasma stability assay for an ADC.
In Vivo Stability Assessment
This protocol evaluates the pharmacokinetic profile and linker stability of the ADC in a relevant animal model.
Methodology:
-
Animal Model:
-
Select an appropriate animal model (e.g., mice or rats).
-
-
Administration:
-
Administer a single intravenous (IV) dose of the ADC to the animals.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-dose).
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
Signaling Pathways and Mechanism of Action Considerations
While this compound is a linker and not a therapeutic agent itself, its stability and cleavage characteristics are critical for the intended mechanism of action of the ADC. The goal is to ensure the cytotoxic payload is released within the target cancer cell, where it can exert its therapeutic effect, for example, by inducing apoptosis.
Caption: A simplified representation of an ADC's journey from circulation to inducing cell death.
Conclusion
This compound serves as a valuable tool in the construction of ADCs. While specific safety data for this linker remains limited, a robust safety and handling plan can be implemented based on the established principles of chemical safety and the specific challenges posed by ADC components. The provided experimental protocols for stability assessment are crucial for evaluating the performance and safety profile of any ADC constructed using this linker. Researchers and drug development professionals are urged to conduct thorough risk assessments and utilize these methodologies to ensure the safe and effective development of novel ADC therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. targetmol.cn [targetmol.cn]
- 4. 0qy.com [0qy.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for C2-Amide-C4-NH2 Bioconjugation of Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of novel biomolecules with tailored functionalities. This document provides a detailed overview and protocol for a C2-Amide-C4-NH2 bioconjugation strategy. This method focuses on the formation of a stable amide bond by reacting an activated carboxylic acid on a molecule of interest with a primary amine on a protein. Specifically, this protocol will detail the use of N-hydroxysuccinimide (NHS) esters, a common and effective method for targeting primary amines on protein surfaces, such as those found on lysine (B10760008) residues and the N-terminus.[1][2][3] This covalent linkage is central to the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other functional protein constructs.[4][5][6]
The "this compound" nomenclature refers to a linker structure where a payload is connected via an amide bond at the C2 position, and the linker presents a reactive amine at the C4 position for subsequent conjugation or modification. However, for the purpose of this protocol, we will focus on the fundamental and widely applicable reaction of an amine-reactive chemical group with a primary amine on a protein to form a stable amide bond.
Core Principles of Amine-Reactive Bioconjugation:
Primary amines (-NH2) are abundant on protein surfaces, primarily at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[1][2] At physiological pH, these amines are typically protonated and positively charged, making them readily accessible to water-soluble reagents.[1] The nucleophilic nature of the unprotonated primary amine allows it to react with various electrophilic groups to form stable covalent bonds.[3]
Among the various amine-reactive chemistries, the use of N-hydroxysuccinimide (NHS) esters is highly popular due to the formation of a stable amide bond.[1][3] The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate, which then releases the NHS leaving group to form the final amide linkage.[3]
A critical consideration in NHS ester chemistry is the competition with hydrolysis, where water acts as a nucleophile and inactivates the NHS ester.[3] The rates of both aminolysis (the desired reaction) and hydrolysis are highly dependent on the pH of the reaction buffer.[3]
Experimental Protocols
Protocol 1: General Amine-Reactive Bioconjugation using an NHS Ester
This protocol describes a general method for conjugating a molecule containing an NHS ester to a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS)
-
NHS ester-functionalized molecule (e.g., fluorescent dye, drug-linker complex)
-
Reaction Buffer: Amine-free and at a slightly alkaline pH (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the NHS ester
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a known concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester and should be avoided.
-
-
NHS Ester Reagent Preparation:
-
Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMF or DMSO. The concentration should be high enough to allow for the addition of a small volume to the protein solution (typically <5% of the total reaction volume) to avoid protein precipitation.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester reagent to the protein solution while gently vortexing. The molar ratio of the NHS ester to the protein will depend on the desired degree of labeling and the number of accessible primary amines on the protein. A typical starting point is a 5- to 20-fold molar excess of the NHS ester.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times or higher temperatures can increase the degree of labeling but may also lead to protein aggregation or denaturation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer (e.g., Tris or glycine) will react with any remaining unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted labeling reagent and byproducts (e.g., hydrolyzed NHS ester, quenching reagent) from the conjugated protein. This is commonly achieved through:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size, effectively separating the larger protein conjugate from the smaller, unreacted molecules.
-
Dialysis or Buffer Exchange: This involves placing the reaction mixture in a dialysis membrane with a specific molecular weight cutoff and dialyzing against a suitable buffer to remove small molecules.
-
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of conjugated molecules per protein. This can be measured using UV-Vis spectroscopy by measuring the absorbance of the protein and the conjugated molecule at their respective maximum absorbance wavelengths.
-
Assess the purity and integrity of the conjugate using techniques like SDS-PAGE and mass spectrometry.
-
Perform functional assays to ensure that the conjugation process has not compromised the biological activity of the protein.
-
Data Presentation
Table 1: Factors Influencing Amine-Reactive Bioconjugation Efficiency
| Parameter | Effect on Conjugation | Recommendations |
| pH | The rate of aminolysis and hydrolysis increases with pH. Optimal pH is a balance between amine reactivity and NHS ester stability.[3] | Maintain a pH between 7.2 and 8.0 for efficient conjugation. |
| Temperature | Higher temperatures increase the reaction rate but can also lead to protein instability. | Start with room temperature incubations. For sensitive proteins, perform the reaction at 4°C. |
| Molar Ratio | A higher molar excess of the NHS ester generally leads to a higher degree of labeling. | Optimize the molar ratio to achieve the desired DOL without compromising protein function. |
| Buffer Composition | Buffers containing primary amines (e.g., Tris) will compete with the protein for the NHS ester.[3] | Use amine-free buffers such as PBS, HEPES, or borate (B1201080) buffers. |
| Protein Concentration | Higher protein concentrations can favor the desired bimolecular reaction over the unimolecular hydrolysis of the NHS ester. | Use a protein concentration of at least 1 mg/mL if possible. |
Visualizations
Caption: Experimental workflow for amine-reactive protein bioconjugation.
Caption: Chemical reaction of an NHS ester with a primary amine on a protein.
Troubleshooting and Considerations:
-
Low Conjugation Efficiency:
-
Increase the molar excess of the NHS ester.
-
Optimize the reaction pH to be slightly more alkaline (e.g., pH 8.0-8.5), but be mindful of potential protein instability.
-
Ensure the NHS ester reagent is fresh and has been stored under anhydrous conditions to prevent hydrolysis.
-
Confirm that the reaction buffer is free of primary amines.
-
-
Protein Aggregation or Precipitation:
-
Reduce the reaction temperature to 4°C.
-
Decrease the molar excess of the NHS ester.
-
Ensure the volume of organic solvent used to dissolve the NHS ester is minimal.
-
Consider using a more water-soluble version of the NHS ester if available (e.g., Sulfo-NHS esters).[1]
-
-
Loss of Protein Activity:
-
Reduce the degree of labeling by lowering the molar excess of the NHS ester or shortening the reaction time.
-
Perform the conjugation at a lower temperature.
-
If the active site of the protein contains lysine residues, their modification could lead to inactivation. In such cases, site-specific conjugation methods may be necessary.[7]
-
The formation of an amide bond via the reaction of an NHS ester with a primary amine is a robust and widely used method for protein bioconjugation. By carefully controlling the reaction conditions, researchers can achieve efficient and specific labeling of proteins for a wide range of applications in research, diagnostics, and therapeutics. While the specific "this compound" linker may have its own unique properties, the fundamental principles of amine-reactive chemistry outlined in this protocol provide a solid foundation for successful protein modification. For applications requiring a high degree of homogeneity and site-specificity, alternative methods such as enzymatic ligation or the use of unnatural amino acids should be considered.[4][7]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic Methods for Site-Specific Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C2-Amide-C4-NH2 in Antibody-Drug Conjugate (ADC) Development
A thorough review of publicly available scientific literature and resources reveals a significant lack of specific data regarding a linker identified as "C2-Amide-C4-NH2" for use in antibody-drug conjugate (ADC) development. Commercial vendors list "this compound" and similar molecules, describing them as potent linkers, but do not provide the detailed chemical structure, reactivity information, or application data necessary to formulate comprehensive protocols and application notes.
The development of ADCs relies on well-characterized linkers that connect a monoclonal antibody to a cytotoxic payload. The linker's chemical properties are critical for the stability of the ADC in circulation and the efficient release of the payload at the target site. Common conjugation strategies involve reactions with specific amino acid residues on the antibody, such as the ε-amino groups of lysine (B10760008) or the thiol groups of cysteine.
Without a defined chemical structure for "this compound" that clarifies its reactive functional groups for conjugation to both the antibody and the payload, it is not possible to provide validated experimental protocols, quantitative data, or meaningful diagrams for its use in ADC development.
For researchers, scientists, and drug development professionals interested in ADC conjugation, we provide below a generalized protocol for a common lysine-based conjugation method, which may be conceptually relevant if "this compound" were to function as an amine-containing linker component.
General Principles of Amide Bond-Based ADC Conjugation
Amide coupling is a frequently used method for ADC synthesis, targeting the accessible lysine residues on an antibody.[1] This approach typically involves the reaction of the ε-amino group of a lysine residue with an activated ester (such as an N-hydroxysuccinimide or NHS-ester) on the linker-payload complex.[1][] This forms a stable amide bond.[1][3] However, this method often results in a heterogeneous mixture of ADC species with a variable drug-to-antibody ratio (DAR) because antibodies typically have numerous lysine residues with varying accessibility.[1]
Hypothetical Workflow for ADC Conjugation
The following diagram illustrates a generalized workflow for the synthesis and characterization of an ADC. This workflow is not specific to "this compound" but represents a standard process in the field.
Caption: Generalized workflow for ADC synthesis and characterization.
Generalized Protocol for Lysine-Based ADC Conjugation
This protocol is a template and would require significant optimization for any specific antibody, linker, and payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
Linker-payload complex with an activated ester functional group (e.g., NHS-ester).
-
Reaction buffer (e.g., PBS).
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution).
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)).
-
Characterization instruments (e.g., UV-Vis spectrophotometer, LC-MS).
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the desired reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines that could compete with the reaction.
-
-
Conjugation Reaction:
-
Dissolve the linker-payload complex in a suitable organic solvent (e.g., DMSO).
-
Add a calculated molar excess of the linker-payload solution to the antibody solution. The molar ratio will influence the resulting Drug-to-Antibody Ratio (DAR) and needs to be empirically determined.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C to room temperature) for a specific duration (e.g., 1-4 hours) with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent to stop the reaction by consuming any unreacted linker-payload complex.
-
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other reaction byproducts using a suitable chromatography method such as SEC or HIC.[]
-
Collect fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using methods like UV-Vis spectroscopy (if the payload has a distinct absorbance), HIC, or mass spectrometry (LC-MS).[4]
-
Assess the level of aggregation by SEC.
-
Evaluate the binding affinity of the ADC to its target antigen (e.g., by ELISA or surface plasmon resonance).
-
Perform in vitro cytotoxicity assays on target-expressing cell lines to determine the potency (e.g., IC50 value).
-
Quantitative Data Summary
Without specific data for ADCs using a "this compound" linker, the following table provides a template for how such data would be presented.
| ADC Characteristic | Measurement Method | Typical Range |
| Average DAR | HIC, LC-MS | 2 - 4 |
| Monomer Purity | SEC | >95% |
| In Vitro Potency (IC50) | Cell-based cytotoxicity assay | pM to nM |
| Antigen Binding (KD) | SPR, ELISA | nM |
Mechanism of Action of a Typical ADC
The general mechanism of action for an ADC is a multi-step process that leads to the targeted killing of cancer cells.
Caption: General mechanism of action of an antibody-drug conjugate.
Steps in the Mechanism of Action:
-
Binding: The ADC circulates in the bloodstream and the antibody component specifically binds to a target antigen on the surface of a cancer cell.[1]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[5]
-
Trafficking: The complex is trafficked within the cell to intracellular compartments, usually lysosomes.[3]
-
Payload Release: Inside the lysosome, the linker is cleaved (in the case of a cleavable linker) or the antibody is degraded (for non-cleavable linkers), releasing the cytotoxic payload into the cytoplasm.[3]
-
Cytotoxicity: The released payload exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis (programmed cell death) of the cancer cell.[6]
References
- 1. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C2-Amide-C4-NH2 Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC. This document provides detailed application notes and protocols for the utilization of a C2-Amide-C4-NH2 linker, a short, hydrophilic linker designed for the stable attachment of payloads to monoclonal antibodies.
The this compound linker is characterized by a two-carbon spacer, a stable amide bond, and a four-carbon chain terminating in a primary amine. This primary amine serves as a versatile handle for the conjugation of various payloads. The inherent hydrophilicity of this linker can help to mitigate the aggregation often associated with hydrophobic payloads and improve the pharmacokinetic properties of the resulting ADC.
Data Presentation
The following tables summarize the expected quantitative data for an ADC constructed using a this compound linker. These values are based on typical results for ADCs with short, hydrophilic linkers and should be empirically determined for each specific ADC construct.
Table 1: ADC Characterization Parameters
| Parameter | Expected Value/Range | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) |
| Aggregates | < 5% | Size Exclusion Chromatography (SEC) |
| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |
| Residual Free Payload | < 1% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Table 2: In Vitro Stability and Efficacy
| Parameter | Expected Outcome | Method of Analysis |
| Plasma Stability (Human, Mouse) | > 90% intact ADC after 7 days | LC-MS/MS analysis of intact ADC |
| Lysosomal Stability | Controlled payload release | Incubation with lysosomal enzymes followed by LC-MS/MS |
| In Vitro Cytotoxicity (IC50) | Potent (nM range) on antigen-positive cells | Cell viability assays (e.g., MTT, CellTiter-Glo) |
| Specificity | Significantly higher IC50 on antigen-negative cells | Comparative cell viability assays |
Experimental Protocols
Protocol 1: Payload-Linker Synthesis (Activation of Payload with this compound Linker)
This protocol describes the activation of a payload containing a carboxylic acid group with the this compound linker via N-Hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
Payload with a carboxylic acid functional group
-
This compound linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Dissolve the payload (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the NHS ester by TLC or LC-MS.
-
In a separate flask, dissolve the this compound linker (1.5 equivalents) in anhydrous DMF.
-
Slowly add the activated payload-NHS ester solution to the linker solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting payload-linker conjugate using silica gel column chromatography.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Conjugation of Payload-Linker to Monoclonal Antibody
This protocol outlines the conjugation of the activated payload-linker to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-C2-Amide-C4-NH2 conjugate with a reactive group for lysine conjugation (e.g., NHS ester)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.4-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Dissolve the payload-linker conjugate in a minimal amount of a compatible organic co-solvent (e.g., DMSO) to prepare a stock solution.
-
Slowly add the desired molar excess of the payload-linker stock solution to the mAb solution with gentle stirring. A typical starting molar excess is 5-10 fold over the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purify the resulting ADC using SEC or TFF to remove unconjugated payload-linker, quenching reagent, and any aggregates. The buffer should be exchanged to a formulation buffer suitable for storage (e.g., PBS, pH 7.2).
-
Concentrate the purified ADC to the desired final concentration.
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol describes the key analytical methods for characterizing the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
- Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
- Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the payload's absorbance at 280 nm.
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
- Inject the ADC sample onto an SEC column with a mobile phase appropriate for protein separation.
- Monitor the elution profile at 280 nm.
- The main peak corresponds to the monomeric ADC. The percentage of monomer purity and the percentage of aggregates can be calculated from the peak areas.
3. Analysis of Unconjugated Antibody and DAR Distribution by Hydrophobic Interaction Chromatography (HIC):
- Inject the ADC sample onto a HIC column.
- Elute with a decreasing salt gradient.
- Different species (unconjugated mAb, DAR2, DAR4, etc.) will elute at different retention times based on their hydrophobicity. The area of each peak can be used to determine the distribution of drug-loaded species.
4. In Vitro Cell Viability Assay:
- Plate antigen-positive and antigen-negative cancer cells in 96-well plates.
- Treat the cells with serial dilutions of the ADC, the unconjugated mAb, and the free payload.
- After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
- Calculate the IC50 values for each compound on both cell lines to determine potency and specificity.
Visualizations
Caption: Mechanism of action of an ADC with a this compound linker.
Caption: Experimental workflow for ADC synthesis and evaluation.
Application Notes and Protocols for Amine-Reactive Conjugation Utilizing a C2-Amide-C4-NH2 Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the C2-Amide-C4-NH2 linker in bioconjugation. This linker is a short, hydrophilic molecule featuring a terminal primary amine, making it a versatile tool for introducing a reactive handle onto biomolecules or for coupling to activated carboxyl groups. The primary application of this linker is in a two-step conjugation strategy, enabling the stable linkage of two molecules of interest, such as a small molecule drug to an antibody or a protein to a solid support.
The core principle of this methodology revolves around the reaction of the primary amine of the this compound linker with an activated carboxyl group on a target molecule. This is most commonly achieved through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2][3][4][5] This reaction results in the formation of a stable amide bond, effectively tethering the linker to the first molecule.[1][6] The newly introduced terminal amine of the linker can then be used in subsequent conjugation reactions, for example, by reacting with an NHS-ester-functionalized molecule.[7][8]
This two-step approach offers greater control over the conjugation process, minimizing undesirable polymerization or self-conjugation, particularly when dealing with biomolecules that possess both carboxyl and amine groups.[2]
Data Presentation: Quantitative Parameters for Conjugation Reactions
The efficiency of the conjugation reactions is dependent on several factors, including pH, temperature, and the molar ratio of reactants. The following tables provide a summary of typical quantitative data for the two key steps in the conjugation process.
Table 1: EDC/NHS-Mediated Conjugation of this compound to a Carboxyl-Containing Molecule
| Parameter | Recommended Range | Typical Value | Notes |
| pH | 4.5 - 6.0 | 5.5 | Optimal for EDC activation of carboxyl groups.[1] |
| Temperature | 4°C - 25°C | Room Temperature | Reaction proceeds efficiently at room temperature. |
| Reaction Time | 1 - 4 hours | 2 hours | Monitor reaction progress for optimization. |
| EDC:Carboxyl Molar Ratio | 2:1 - 10:1 | 5:1 | Excess EDC drives the reaction to completion. |
| NHS:Carboxyl Molar Ratio | 1:1 - 5:1 | 2:1 | NHS stabilizes the active intermediate.[1][3] |
| Linker:Carboxyl Molar Ratio | 10:1 - 50:1 | 20:1 | High excess of linker minimizes dimerization of the carboxyl-containing molecule. |
| Quenching Agent | Hydroxylamine or Tris | 50 mM final conc. | Stops the reaction by consuming unreacted NHS esters. |
Table 2: Conjugation of the Linker-Modified Molecule to an NHS-Ester Activated Molecule
| Parameter | Recommended Range | Typical Value | Notes |
| pH | 7.2 - 8.5 | 7.4 | Favors the reaction of primary amines with NHS esters.[9] |
| Temperature | 4°C - 25°C | Room Temperature | Reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 2 hours | 1 hour | Can be extended to overnight at 4°C if necessary. |
| Linker-Molecule:NHS-Ester Molar Ratio | 1:1 - 5:1 | 1.2:1 | A slight excess of the amine-containing molecule can be beneficial. |
| Quenching Agent | Tris or Glycine | 100 mM final conc. | Quenches any remaining reactive NHS esters. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein
This protocol describes the covalent attachment of the this compound linker to a protein with accessible carboxyl groups (e.g., at the C-terminus or on aspartic and glutamic acid residues).
Materials:
-
Carboxyl-containing protein
-
This compound linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the carboxyl-containing protein in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in sterile, deionized water.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Linker Addition:
-
Prepare a 100 mM stock solution of this compound in deionized water.
-
Add a 20-fold molar excess of the this compound linker to the activated protein solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: The purified linker-modified protein can be characterized by techniques such as MALDI-TOF mass spectrometry to confirm the addition of the linker.
Protocol 2: Conjugation of a Small Molecule Drug containing this compound to an Antibody
This protocol outlines the conjugation of a small molecule drug, previously modified to contain the this compound linker, to an antibody via its lysine (B10760008) residues.
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
Small molecule drug functionalized with this compound
-
NHS-ester crosslinker (e.g., NHS-PEG4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Glycine, pH 7.0
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4.
-
Activation of Antibody:
-
Prepare a 10 mM stock solution of the NHS-ester crosslinker in anhydrous DMF or DMSO.
-
Add a 5- to 10-fold molar excess of the NHS-ester crosslinker to the antibody solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker: Immediately purify the activated antibody using a desalting column equilibrated with PBS to remove unreacted crosslinker.
-
Conjugation with Linker-Drug:
-
Dissolve the this compound functionalized drug in a suitable solvent (e.g., DMSO).
-
Add a 3- to 5-fold molar excess of the linker-drug to the activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using SEC to remove unconjugated drug and other small molecules.
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
Visualizations
Caption: Workflow for a two-step conjugation using the this compound linker.
Caption: Reaction mechanism for EDC/NHS-mediated amide bond formation.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Amine-Carboxyl Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of molecules to proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic assays, and tools for basic research. A prevalent and versatile method for achieving this is the formation of a stable amide bond between a primary amine on a molecule of interest and a carboxyl group on a protein. This is typically accomplished through the use of a carbodiimide (B86325) crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
These application notes provide a detailed overview and protocols for the conjugation of amine-containing molecules to the carboxyl groups of proteins, which are present on the side chains of aspartic acid and glutamic acid residues, as well as the C-terminus.
Principle of the Reaction
The reaction proceeds in two main steps. First, EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[1][3] To increase the efficiency and stability of the reaction, NHS or sulfo-NHS is added.[2][3] It reacts with the O-acylisourea intermediate to form a more stable NHS ester.[2][3] This semi-stable intermediate is then subjected to nucleophilic attack by the primary amine of the molecule to be conjugated, resulting in the formation of a stable amide bond and the release of the NHS leaving group.[4]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Immunoassays: Labeling antibodies and antigens with enzymes or fluorescent dyes for diagnostic tests like ELISA.[5]
-
Protein Labeling: Attaching biotin, fluorescent probes, or other reporter molecules for detection and tracking of proteins.[6]
-
Immunogen Preparation: Conjugating small molecules (haptens) to larger carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to elicit an immune response.[5][7]
-
Surface Immobilization: Attaching proteins to surfaces functionalized with carboxyl groups for applications in biosensors and microarrays.[8]
Quantitative Data Summary
The efficiency of the conjugation reaction can be influenced by several factors including pH, buffer composition, and the ratio of reactants. The following table summarizes typical quantitative parameters for a successful conjugation.
| Parameter | Recommended Range | Notes |
| pH for Activation (EDC/NHS) | 4.5 - 6.0 | MES buffer is commonly used as it lacks amines and carboxyls.[1][2] |
| pH for Conjugation (to Amine) | 7.2 - 8.5 | The reaction of the NHS-ester with the primary amine is more efficient at a slightly alkaline pH.[9] |
| EDC Concentration | 2 - 10 mM | Higher concentrations can be used to drive the reaction, but may also lead to protein precipitation.[9][10] |
| NHS/sulfo-NHS Concentration | 5 - 25 mM | Typically used in a slight molar excess to EDC to enhance the formation of the stable NHS-ester.[9] |
| Molar Ratio (Molecule:Protein) | 10:1 to 20:1 | This should be optimized depending on the desired degree of labeling. |
| Reaction Time (Activation) | 15 - 30 minutes | The activation of carboxyl groups with EDC/NHS is a rapid process.[3] |
| Reaction Time (Conjugation) | 1 - 4 hours | The reaction of the activated protein with the amine-containing molecule. |
| Quenching Agent Concentration | 10 - 50 mM | Hydroxylamine, Tris, or glycine (B1666218) can be used to quench the reaction.[1] |
Experimental Protocols
Protocol 1: One-Pot Conjugation of a Small Molecule to a Protein
This protocol is suitable for conjugating a small molecule (e.g., a peptide or a drug) containing a primary amine to a protein.
Materials:
-
Protein to be labeled (e.g., BSA, 10 mg/mL in MES buffer)
-
Amine-containing small molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Dissolve the protein in Activation Buffer to a final concentration of 5-10 mg/mL.
-
Dissolve the amine-containing small molecule in an appropriate solvent.
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in water or DMSO immediately before use.
-
Add the amine-containing small molecule to the protein solution at the desired molar ratio.
-
Add the EDC and NHS solutions to the protein-small molecule mixture. A typical starting point is a final concentration of 5 mM EDC and 10 mM NHS.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify the protein conjugate from excess reagents and byproducts using a desalting column equilibrated with PBS.
Protocol 2: Two-Step Conjugation of a Protein to an Amine-Functionalized Surface
This protocol is designed to minimize protein-protein crosslinking by first activating the carboxyl groups on the protein and then introducing it to the amine-functionalized surface.
Materials:
-
Protein to be conjugated (1-5 mg/mL in MES buffer)
-
Amine-functionalized surface (e.g., beads, plate)
-
EDC
-
sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[3]
-
Conjugation Buffer: 1X PBS, pH 7.2-8.0[3]
-
Quenching Solution: 1 M ethanolamine (B43304) or 1 M Tris-HCl, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Prepare a 1 mg/mL solution of the protein in Activation Buffer.[3]
-
Add EDC to a final concentration of 2 mM and sulfo-NHS to a final concentration of 5 mM to the protein solution.[9]
-
Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups.[3]
-
Remove excess EDC and sulfo-NHS by passing the activated protein solution through a desalting column equilibrated with Conjugation Buffer.
-
Immediately add the activated protein solution to the amine-functionalized surface.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Wash the surface three times with Washing Buffer to remove non-covalently bound protein.
-
Block any remaining active sites on the surface by incubating with the Quenching Solution for 30 minutes.
-
Wash the surface three times with Washing Buffer. The surface is now ready for use.
Visualizations
Caption: EDC/NHS-mediated amide bond formation.
Caption: General experimental workflow for protein conjugation.
References
- 1. manuals.plus [manuals.plus]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 6. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C2-Amide-C4-NH2 Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond between a carboxylic acid at a C2 position and a primary amine at a C4 position of two different molecular scaffolds, or within the same molecule, is a critical transformation in medicinal chemistry and drug development. This C2-Amide-C4-NH2 linkage is often found in heterocyclic compounds, such as pyrimidine (B1678525) and quinoline (B57606) derivatives, which are privileged structures in a variety of biologically active agents, including kinase inhibitors and other targeted therapies.
The synthesis of these conjugates requires robust and versatile amide bond formation protocols. The direct coupling of a carboxylic acid and an amine is challenging due to the formation of a non-reactive carboxylate salt. Therefore, the carboxylic acid is typically activated in situ using coupling reagents or converted to a more reactive species like an acyl chloride. The choice of methodology depends on the specific substrates, their steric and electronic properties, and the presence of other functional groups.
These application notes provide an overview of common experimental conditions and detailed protocols for achieving this compound conjugation.
Data Presentation: Quantitative Reaction Parameters
The following tables summarize typical quantitative data for common amide bond formation methodologies applicable to this compound conjugation.
Table 1: Amide Coupling using Carbodiimide Reagents
| Coupling Reagent | Additive (Equiv.) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC (1.2) | HOBt (1.2) | DIPEA (2.0) | DMF | 25 | 12-24 | 70-95 |
| DCC (1.1) | DMAP (0.1) | - | CH2Cl2 | 0 to 25 | 4-12 | 65-90 |
| EDC (1.5) | HOBt (0.1) | DMAP (1.0) | CH2Cl2 | 25 | 16 | 80-95[1] |
Table 2: Amide Coupling using Phosphonium and Uronium Reagents
| Coupling Reagent | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PyBOP (1.1) | DIPEA (3.0) | DMF | 25 | 2-6 | 85-98 |
| HATU (1.1) | DIPEA (2.0) | DMF | 25 | 1-4 | 90-99 |
| HBTU (1.1) | DIPEA (2.0) | DMF | 25 | 1-4 | 90-99 |
Table 3: Amide Formation via Acyl Chlorides (Schotten-Baumann Conditions)
| Acylating Agent | Base (Equiv.) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| SOCl2 (1.2) then amine | Pyridine (B92270) (2.0) | CH2Cl2 | 0 to 25 | 1-3 | 70-90 |
| (COCl)2 (1.2) then amine | Triethylamine (2.0) | THF | 0 to 25 | 1-3 | 75-95 |
| Acryloyl chloride (1.1) | DIPEA (1.5) | Dioxane | 25 | 2 | 80-95[1] |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol describes a general method for the conjugation of a C2-carboxylic acid to a C4-primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
C2-carboxylic acid containing substrate (1.0 equiv)
-
C4-primary amine containing substrate (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous MgSO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the C2-carboxylic acid substrate (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the C4-primary amine substrate (1.0 equiv) followed by the dropwise addition of DIPEA (2.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound conjugate.
Protocol 2: Amide Formation via an Acyl Chloride Intermediate
This protocol is suitable for substrates that are stable to the conditions required for acyl chloride formation.
Materials:
-
C2-carboxylic acid containing substrate (1.0 equiv)
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) (1.2 equiv)
-
Anhydrous Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Catalytic amount of anhydrous DMF (for oxalyl chloride)
-
C4-primary amine containing substrate (1.1 equiv)
-
Pyridine or Triethylamine (2.0 equiv)
-
1 M HCl solution
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Acyl Chloride Formation: To a solution of the C2-carboxylic acid substrate (1.0 equiv) in anhydrous CH2Cl2, add SOCl2 (1.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Remove the solvent and excess SOCl2 under reduced pressure to obtain the crude acyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous CH2Cl2 and cool to 0 °C.
-
Add a solution of the C4-primary amine substrate (1.1 equiv) and pyridine (2.0 equiv) in CH2Cl2 dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with CH2Cl2 and wash with 1 M HCl solution, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the final amide product.
Visualization of Workflows and Pathways
Experimental Workflow for Amide Coupling
Caption: General workflow for this compound conjugation.
Signaling Pathway: EGFR Kinase Inhibition
Many pyrimidine derivatives with C2-amide and C4-amine substitutions function as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. This diagram illustrates their mechanism of action.
Caption: EGFR signaling pathway and inhibition mechanism.
Signaling Pathway: ZAP-70 in T-Cell Activation
Certain C4-substituted pyrido[2,3-d]pyrimidines are inhibitors of Zeta-chain-associated protein kinase 70 (ZAP-70), a key enzyme in T-cell signaling.
Caption: ZAP-70 signaling in T-cell activation.
References
Application Notes and Protocols for Surface Modification of Nanoparticles using C2-Amide-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of sophisticated nanomaterials for biomedical applications, including targeted drug delivery, advanced diagnostics, and therapeutics.[1][2] The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems.[1][3] C2-Amide-C4-NH2 is a bifunctional linker molecule designed to modify nanoparticle surfaces. Its structure, presumed to be N-(4-aminobutyl)acetamide, features a stable amide group and a reactive primary amine. This configuration allows for the covalent attachment of the linker to nanoparticles, presenting a neutral, hydrophilic amide surface to the biological environment. This modification can potentially enhance colloidal stability, reduce non-specific protein adsorption, and influence cellular uptake mechanisms.[4][5]
These application notes provide detailed protocols for the surface modification of nanoparticles with this compound, their subsequent characterization, and the evaluation of their cellular uptake.
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Unmodified Nanoparticles (e.g., NP-COOH) | This compound Modified Nanoparticles (NP-Amide) |
| Hydrodynamic Diameter (nm) | 105 ± 5 | 110 ± 6 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -35 ± 4 | -5 ± 3 |
| Surface Functional Groups (FTIR) | C=O stretch (~1700 cm⁻¹) | Amide I (~1640 cm⁻¹), Amide II (~1550 cm⁻¹) |
Table 2: In Vitro Cellular Uptake in HeLa Cells
| Nanoparticle Formulation | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Positive Cells (%) |
| Unmodified Nanoparticles (NP-COOH) | 1500 ± 200 | 45 ± 5 |
| NP-Amide | 4500 ± 350 | 85 ± 7 |
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles
This protocol details the covalent attachment of this compound to carboxyl-functionalized nanoparticles via a two-step carbodiimide (B86325) coupling reaction.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)
-
This compound (N-(4-aminobutyl)acetamide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching Solution: Tris buffer (50 mM, pH 7.4) or hydroxylamine (B1172632) (50 mM)
-
Washing Buffer: PBS with 0.05% Tween 20
-
Deionized (DI) water
Procedure:
-
Nanoparticle Activation:
-
Resuspend carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL.
-
Add EDC to a final concentration of 10 mM and NHS to a final concentration of 25 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups, forming NHS esters.
-
Centrifuge the activated nanoparticles (e.g., 10,000 x g for 20 minutes) and discard the supernatant.
-
Resuspend the nanoparticle pellet in cold PBS (pH 7.4).
-
-
Conjugation with this compound:
-
Immediately add a 100-fold molar excess of this compound (dissolved in PBS) to the activated nanoparticle suspension.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Add the quenching solution to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Centrifuge the nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times by resuspending the pellet in the washing buffer and centrifuging.
-
After the final wash, resuspend the this compound modified nanoparticles in an appropriate buffer (e.g., PBS) for storage at 4°C.
-
Protocol 2: Characterization of Modified Nanoparticles
This protocol outlines the standard techniques for verifying the successful surface modification.
1. Dynamic Light Scattering (DLS) for Size and Polydispersity:
- Dilute a small aliquot of the nanoparticle suspension in DI water.
- Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. An increase in size may indicate successful conjugation.
2. Zeta Potential Measurement:
- Dilute the nanoparticle suspension in 10 mM NaCl solution.
- Measure the zeta potential to determine the surface charge. A shift from a negative charge (for carboxylated nanoparticles) to a less negative or near-neutral charge is expected.
3. Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis:
- Lyophilize the nanoparticle samples to obtain a dry powder.
- Acquire the FTIR spectra of both unmodified and modified nanoparticles.
- Look for the appearance of characteristic amide bond peaks (Amide I at ~1640 cm⁻¹ and Amide II at ~1550 cm⁻¹) and a decrease in the carboxyl peak (~1700 cm⁻¹) in the modified sample.
4. Transmission Electron Microscopy (TEM) for Morphology:
- Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry.
- Image the nanoparticles to assess their morphology and confirm the absence of significant aggregation after modification.
Protocol 3: Evaluation of Cellular Uptake
This protocol describes a method to quantify the cellular internalization of the modified nanoparticles using a fluorescent label.
Materials:
-
Fluorescently-labeled unmodified and this compound modified nanoparticles.
-
HeLa cells (or another suitable cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer or confocal microscope.
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
-
Nanoparticle Incubation:
-
Remove the culture medium and replace it with fresh medium containing the fluorescently-labeled nanoparticles (unmodified and modified) at a final concentration of 50 µg/mL.
-
Incubate the cells with the nanoparticles for 4 hours at 37°C.
-
-
Cell Harvesting and Analysis (Flow Cytometry):
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity and the percentage of cells that have taken up the nanoparticles.
-
-
Imaging (Confocal Microscopy):
-
For imaging, seed cells on glass coverslips in a 24-well plate.
-
After incubation with nanoparticles and washing, fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a confocal microscope.
-
Visualizations
Caption: Workflow for nanoparticle surface modification.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing C2-Amide-C4-NH2 Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to enhance the efficiency of C2-amide-C4-NH2 conjugation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation process in a question-and-answer format.
Issue 1: Low or No Conjugation Yield
Question: My reaction shows very low to no yield of the desired conjugated product. What are the potential causes and how can I resolve this?
Answer: Low conjugation yield is a common problem that can stem from several factors related to reagents, reaction conditions, or the substrates themselves.
Possible Causes & Solutions:
-
Inactive Coupling Reagents: The activating agents may have degraded due to improper storage or handling.[1]
-
Suboptimal Solvent Choice: The solvent can significantly affect reaction kinetics and solubility of reactants.
-
Steric Hindrance: Bulky chemical groups near the C2-amide or C4-amine can physically block the reaction sites.[2]
-
Solution 1: Increase the reaction temperature (e.g., to 30-40°C) to help overcome steric barriers. Monitor the reaction closely to prevent side reactions.[1]
-
Solution 2: Extend the reaction time, sometimes up to several hours or overnight, to allow the reaction to proceed to completion.[1]
-
Solution 3: Switch to a more powerful activating agent known for higher reactivity with hindered substrates, such as HATU or HBTU.[2]
-
-
Insufficient Activation: The carboxylic acid may not be sufficiently activated for the nucleophilic attack by the amine.
-
Solution: Increase the equivalents of the coupling reagent. For difficult couplings, a molar ratio of 1.5 to 3 equivalents of the coupling agent to the carboxylic acid is often effective.[3] Consider using additives like N-hydroxysuccinimide (NHS) with carbodiimides (e.g., EDC) to form a more stable, reactive intermediate.[4]
-
Issue 2: Presence of Significant Side Products
Question: I am observing significant peaks in my analysis (HPLC/MS) that correspond to unexpected side products. How can I identify and minimize them?
Answer: Side reactions can compete with the main conjugation reaction, reducing yield and complicating purification. Identifying the nature of the side product is key to addressing the issue.
Possible Side Reactions & Mitigation Strategies:
-
Epimerization/Racemization: The stereochemical integrity of an adjacent chiral center can be lost, particularly when using strong bases.[1]
-
Solution: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in the minimum necessary amount.[1] Avoid stronger bases such as triethylamine (B128534) (TEA).[1]
-
-
Guanidinylation of the Amine: If using uronium-based coupling reagents (e.g., HBTU, HATU), the free C4-amine can be guanidinylated, rendering it unable to participate in the desired amide bond formation.
-
Solution: Avoid using a large excess of the uronium reagent. Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.
-
-
Hydrolysis of Activated Ester: The activated carboxylic acid (e.g., NHS ester) can react with water in the solvent, converting it back to the unreactive carboxylic acid.[5]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3]
-
Issue 3: Difficulty in Product Purification
Question: The purification of my final product is challenging due to the presence of unreacted starting materials and coupling agent byproducts. How can I improve my purification process?
Answer: Purification challenges often arise from incomplete reactions or the nature of the reagents used.
Possible Causes & Solutions:
-
Excess Reagents: Using a large excess of one of the starting materials or coupling reagents can lead to purification difficulties.
-
Solution: Optimize the stoichiometry. If one component is significantly cheaper or more easily removed, using it in slight excess can drive the reaction to completion.[6] For byproducts like dicyclohexylurea (DCU) from DCC coupling, which are often hard to remove, consider switching to a water-soluble carbodiimide (B86325) like EDC, whose urea (B33335) byproduct can be removed with an aqueous wash.[6]
-
-
Similar Polarity of Product and Impurities: If the product and impurities have similar polarities, chromatographic separation can be difficult.
-
Solution: Modify the workup procedure. An acidic or basic wash can help remove unreacted amines or carboxylic acids. If using a carbodiimide like DCC, filtering the crude reaction mixture can remove a significant portion of the insoluble DCU byproduct.[6] Recrystallization from a suitable solvent like acetonitrile (B52724) can also be effective for removing DCU.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for my this compound conjugation?
A1: The choice depends on factors like steric hindrance, sensitivity of your substrates, and cost.
-
Carbodiimides (EDC, DCC): Broadly applicable and cost-effective, but may require additives like HOBt or NHS to improve efficiency and reduce side reactions like racemization.[7]
-
Uronium/Aminium Salts (HATU, HBTU): Highly efficient and fast, especially for sterically hindered couplings.[2] However, they can cause guanidinylation of the amine if used in large excess.
-
Phosphonium Salts (PyBOP, PyAOP): Very effective for hindered couplings and do not cause guanidinylation, making them a "cleaner" option for sensitive substrates.
-
T3P (n-propylphosphonic acid anhydride): A safe and effective reagent with an easy workup, as the byproducts are water-soluble.[6]
Q2: What is the optimal pH for the conjugation reaction?
A2: The optimal pH is a balance. The amine (C4-NH2) must be deprotonated to be nucleophilic, which is favored at a basic pH.[5] However, at very high pH, hydrolysis of the activated ester becomes a significant competing reaction.[5] For reactions involving NHS esters, a pH range of 8.0-8.5 is generally recommended. Buffers containing primary amines (like Tris) should be avoided as they will compete in the reaction.[8]
Q3: Do I need to run my reaction under an inert atmosphere (Nitrogen/Argon)?
A3: While not always necessary, it is highly recommended, especially when using reagents sensitive to moisture and oxygen.[3] An inert atmosphere prevents the hydrolysis of activated intermediates and the oxidation of sensitive functional groups, leading to higher yields and purity.[3]
Q4: How can I monitor the progress of my reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points to check for the consumption of starting materials and the formation of the product. For solid-phase synthesis, a qualitative method like the Kaiser test can be used to check for the presence of free primary amines.[1][2]
Data & Protocols
Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages | Typical Solvent |
| EDC (or EDAC) | Carbodiimide | Water-soluble byproduct (easy removal); good for aqueous media.[4] | Lower reactivity than uronium/phosphonium salts. | DCM, DMF, Water |
| DCC | Carbodiimide | Inexpensive and effective.[6] | Byproduct (DCU) is often insoluble and difficult to remove.[6] | DCM, DMF |
| HATU | Uronium/Aminium | Very high reactivity, fast, excellent for hindered couplings.[2] | Can cause guanidinylation; relatively expensive; potentially explosive.[9] | DMF, NMP |
| HBTU | Uronium/Aminium | High efficiency, fast reactions.[2] | Can cause guanidinylation. | DMF, NMP |
| PyBOP | Phosphonium | High reactivity, clean reaction, no guanidinylation. | More expensive than carbodiimides. | DMF, DCM |
| T3P | Phosphonic Anhydride | Safe, efficient, water-soluble byproducts for easy workup.[6] | Often requires a base. | EtOAc, MeCN, DCM |
General Experimental Protocol for Solution-Phase Conjugation
This protocol provides a general workflow. Molar ratios and reaction times should be optimized for specific substrates.
-
Preparation:
-
Dry all glassware thoroughly in an oven before use.
-
Under an inert atmosphere (N2 or Ar), dissolve the C2-amide containing carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM).
-
-
Activation:
-
Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIEA, 2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[10]
-
-
Conjugation:
-
In a separate flask, dissolve the C4-amine substrate (1.0-1.2 eq.) in the same anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction may take anywhere from 2 to 24 hours depending on the substrates.[1]
-
-
Workup and Purification:
-
Once the reaction is complete, quench any remaining active esters if necessary (e.g., by adding a small amount of water or a primary amine scavenger).
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine to remove unreacted starting materials and reagent byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
-
Visualizations
Diagrams of Workflows and Logic
Caption: General workflow for a this compound conjugation reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified mechanism of amide bond formation via an activated intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. rsc.org [rsc.org]
Troubleshooting low yield in C2-Amide-C4-NH2 bioconjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during C2-Amide-C4-NH2 bioconjugation, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound bioconjugation?
A1: this compound bioconjugation refers to a chemical method used to covalently link a biomolecule (e.g., a protein, antibody, or peptide) to another molecule, often a drug, dye, or a surface. This specific nomenclature describes a linker molecule with a two-carbon (C2) spacer connected to an amide group, which is then attached to a four-carbon (C4) spacer terminating in a primary amine (-NH2). The core of this bioconjugation is the formation of a stable amide bond between a carboxyl group on one molecule and the primary amine of the linker, or vice-versa.
Q2: What is the core chemical reaction in this type of bioconjugation?
A2: The fundamental reaction is the formation of an amide bond. This is typically achieved by activating a carboxylic acid group (-COOH) to make it more reactive towards a primary amine (-NH2). A common method involves the use of carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive NHS ester intermediate.[1][2]
Q3: Why is my bioconjugation yield low?
A3: Low yield in this compound bioconjugation can stem from several factors. The most common issues include suboptimal reaction conditions (pH, temperature, buffer choice), degradation of reagents, steric hindrance between the reacting molecules, aggregation of biomolecules, and inefficient purification methods.[3] A systematic troubleshooting approach is the most effective way to identify and resolve the root cause.
Q4: What is the optimal pH for NHS ester-amine coupling reactions?
A4: The optimal pH for NHS ester coupling is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[4][5] The primary amine needs to be in its deprotonated, nucleophilic state, which is favored at higher pH.[] However, the NHS ester is more susceptible to hydrolysis at higher pH.[7] Generally, a pH range of 7.2 to 8.5 is recommended for efficient conjugation.[][7]
Q5: How can I tell if my NHS ester has hydrolyzed?
A5: Hydrolysis of the NHS ester renders it inactive for conjugation. You can indirectly assess hydrolysis by monitoring the reaction progress. If the yield is consistently low despite optimizing other parameters, reagent degradation could be the cause. For a more direct measurement, the release of N-hydroxysuccinimide (NHS) upon hydrolysis can be monitored spectrophotometrically at 260 nm.[7] It is always recommended to use freshly prepared solutions of NHS esters.[4]
Troubleshooting Guide for Low Yield
Problem 1: Low or No Conjugation Product Observed
This is one of the most common issues and can be caused by a variety of factors related to the reagents, reaction conditions, or the biomolecule itself.
The pH of the reaction buffer is critical. If the pH is too low, the primary amines on your biomolecule will be protonated and non-nucleophilic, preventing the reaction. If the pH is too high, the NHS ester will rapidly hydrolyze.
-
Troubleshooting & Optimization:
-
Verify the pH of your reaction buffer immediately before use.
-
Ensure the buffer composition does not contain primary amines (e.g., Tris), as these will compete with your biomolecule for the NHS ester.[8]
-
Perform a pH titration experiment, testing a range of pH values from 7.0 to 8.5, to find the optimal condition for your specific system.
-
NHS esters are moisture-sensitive and can hydrolyze over time, even when stored as a solid. Carbodiimide (B86325) reagents like EDC can also degrade.
-
Troubleshooting & Optimization:
-
Always use fresh, high-quality reagents.
-
Purchase reagents in small quantities to avoid long-term storage.
-
Allow reagent vials to come to room temperature before opening to prevent condensation.[4]
-
Prepare stock solutions of NHS esters in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[4]
-
The three-dimensional structure of your biomolecule or the linker itself may prevent the reactive groups from coming into close enough proximity for the reaction to occur.
-
Troubleshooting & Optimization:
-
If possible, consider using a linker with a longer spacer arm to increase the distance between the biomolecule and the reactive group.
-
Computational modeling can help predict the accessibility of the target amine or carboxyl groups on your biomolecule.
-
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
This table summarizes the stability of NHS esters at different pH values. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[7] |
| 7.0 | Room Temperature | ~1 hour |
| 8.0 | Room Temperature | ~10-60 minutes[4] |
| 8.6 | 4 | ~10 minutes[7] |
| 9.0 | Room Temperature | Minutes[4] |
Data is compiled from multiple sources and represents typical values. Actual half-life may vary depending on the specific NHS ester and buffer conditions.
Table 2: Influence of Reaction Parameters on Conjugation Yield (Qualitative)
This table provides a general overview of how different reaction parameters can be adjusted to improve yield.
| Parameter | Low Yield May Be Caused By... | To Improve Yield... |
| pH | Too low (amines are protonated) or too high (hydrolysis). | Optimize in the range of 7.2-8.5. |
| Temperature | Too low (slow reaction rate). | Incubate at room temperature (20-25°C) or 37°C. Avoid excessive heat which can denature proteins. |
| Reaction Time | Insufficient time for the reaction to go to completion. | Increase incubation time (e.g., from 1 hour to 4 hours or overnight at 4°C). |
| Molar Ratio | Insufficient excess of the labeling reagent. | Increase the molar excess of the NHS-ester functionalized molecule to the amine-containing biomolecule.[3] |
| Reagent Quality | Degraded/hydrolyzed NHS ester or carbodiimide. | Use fresh, high-quality reagents and prepare stock solutions immediately before use.[4] |
| Buffer Choice | Presence of competing nucleophiles (e.g., Tris buffer). | Use non-amine-containing buffers such as PBS (phosphate-buffered saline) or HEPES.[8] |
Experimental Protocols
General Protocol for this compound Bioconjugation via NHS Ester Chemistry
This protocol describes a general method for conjugating a molecule with an activated carboxylic acid (NHS ester) to a biomolecule containing a primary amine.
-
Buffer Exchange:
-
Ensure your biomolecule (e.g., protein) is in an amine-free buffer at a pH between 7.2 and 8.5. Suitable buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
-
The concentration of the biomolecule should typically be between 1-10 mg/mL.
-
-
Prepare NHS Ester Solution:
-
Immediately before use, dissolve the C2-Amide-C4-NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a known concentration (e.g., 10 mg/mL).
-
-
Calculate Molar Excess:
-
Determine the desired molar ratio of the NHS ester to the biomolecule. A 10- to 20-fold molar excess of the NHS ester is a common starting point. This should be optimized for each specific application.
-
-
Conjugation Reaction:
-
Add the calculated volume of the dissolved NHS ester solution to the biomolecule solution while gently vortexing or stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if either of the molecules is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM. This will react with any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted NHS ester and the NHS byproduct from the conjugated biomolecule. Common purification methods include size-exclusion chromatography (desalting columns), dialysis, or tangential flow filtration.
-
-
Characterization:
-
Analyze the purified conjugate to determine the degree of labeling and confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Diagram 1: General Workflow for this compound Bioconjugation
Diagram 2: Troubleshooting Logic for Low Conjugation Yield
Diagram 3: Competing Reactions in NHS-Ester Bioconjugation
References
- 1. researchgate.net [researchgate.net]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Preventing aggregation during C2-Amide-C4-NH2 protein labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of protein aggregation during C2-Amide-C4-NH2 and other amine-reactive labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during labeling reactions?
Protein aggregation during labeling is a complex issue that can arise from several factors, including:
-
Hydrophobic Interactions : Labeling, particularly with hydrophobic molecules, can increase the overall hydrophobicity of the protein surface, leading to self-association.[1][2]
-
Alteration of Surface Charge : Amine-reactive labeling neutralizes positively charged lysine (B10760008) residues.[3] This change in the protein's surface charge can disrupt electrostatic repulsion between molecules, reducing solubility and promoting aggregation, especially if the buffer pH is close to the protein's new isoelectric point (pI).[1][3][4]
-
Conformational Changes : The attachment of a label can induce local or global changes in the protein's structure, potentially exposing previously buried hydrophobic regions that can trigger aggregation.[1][3]
-
High Protein Concentration : Increased proximity between protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2][5][6]
-
Suboptimal Buffer Conditions : An inappropriate pH, low ionic strength, or the absence of stabilizing additives in the labeling buffer can compromise protein stability.[1][2]
-
Over-Labeling : A high ratio of labeling reagent to protein can significantly alter the protein's physicochemical properties, increasing its tendency to aggregate.[1][7]
-
Physical Stress : Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and aggregation.[1][8]
Q2: How can I detect protein aggregation?
Aggregation can be detected using several methods:
-
Visual Observation : The simplest method is to check for visible signs of precipitation, cloudiness, or opalescence in the solution.[3][9]
-
UV-Vis Spectroscopy : An increase in absorbance at higher wavelengths (e.g., 340-600 nm) indicates light scattering by aggregates.[3]
-
Dynamic Light Scattering (DLS) : DLS is a highly sensitive technique that measures the size distribution of particles in a solution, making it excellent for detecting the presence of higher-order aggregates.[1][9]
-
Size Exclusion Chromatography (SEC) : Aggregates will elute from an SEC column earlier than the monomeric protein, appearing as distinct high-molecular-weight peaks or in the void volume.[1][3][9]
-
Loss of Biological Activity : A decrease in the specific activity of the protein can be an indirect indicator of aggregation and misfolding.[3][9]
Q3: How does the label-to-protein ratio influence aggregation?
The molar ratio of the labeling reagent to the protein is a critical parameter.[1] Over-labeling can lead to the modification of numerous surface residues, which can significantly alter the protein's surface charge and hydrophobicity, thereby increasing its propensity to aggregate.[1][7] It is crucial to perform titration experiments to find the optimal stoichiometry that achieves the desired degree of labeling without compromising protein stability.[1][7] For some reagents, a molar ratio above 5:1 (reagent:protein) has been shown to result in precipitation.[2]
Q4: What is the ideal protein concentration for a labeling reaction?
While higher protein concentrations can increase labeling efficiency, they also significantly raise the risk of aggregation.[1][2] The optimal concentration is protein-dependent. A recommended starting point is a protein concentration of 1-5 mg/mL.[2][7] If aggregation occurs, decreasing the protein concentration is a key troubleshooting step.[1][10] If a high final concentration is required, it is advisable to perform the labeling at a lower concentration and then carefully concentrate the purified conjugate using a gentle method, preferably in a buffer containing stabilizing excipients.[1]
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness occurs during or immediately after the labeling reaction.
This indicates rapid and significant protein aggregation. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution(s) |
| Over-Labeling / High Molar Ratio | Reduce the molar excess of the labeling reagent. Perform a titration experiment to determine the optimal reagent-to-protein ratio that minimizes aggregation.[1][7] |
| Suboptimal Buffer pH | Ensure the buffer pH is optimal for your protein's stability, typically between 7.2 and 8.5 for amine labeling.[7] Avoid a pH close to the protein's isoelectric point (pI).[9] Perform a buffer screening experiment (see Protocol 2). |
| High Protein Concentration | Decrease the protein concentration during the reaction to 1-2 mg/mL or lower.[1][2] Concentrate the protein after labeling and purification if necessary. |
| Hydrophobicity of the Label | If using a hydrophobic label, consider switching to a more hydrophilic or sulfonated alternative.[1] Including solubility-enhancing excipients like L-Arginine or mild detergents can also help.[9][11] |
| Incorrect Reagent Addition | Dissolve the labeling reagent in an anhydrous organic solvent like DMSO or DMF immediately before use.[7] Add the dissolved reagent to the protein solution slowly while gently stirring to avoid localized high concentrations.[7] |
| Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C). This can slow the rate of aggregation, though it may require a longer incubation time to achieve desired labeling.[1] |
Issue 2: The labeled protein appears soluble initially but aggregates over time during storage.
This suggests a long-term stability issue with the conjugate. The following table provides guidance for improving storage stability.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Storage Buffer | Exchange the labeled protein into a storage buffer optimized for its stability (pH, ionic strength). The optimal storage buffer may differ from the optimal labeling buffer. |
| Freeze-Thaw Stress | Add a cryoprotectant such as glycerol (B35011) (10-25%) or sorbitol (5-20%) to the storage buffer before freezing.[3][5][9] Aliquot the labeled protein into single-use volumes to minimize freeze-thaw cycles.[5][9] |
| Lack of Stabilizing Excipients | Incorporate stabilizing excipients into the final storage buffer. See the data table below for common options and their mechanisms.[1][3] |
| Oxidation | If the protein contains sensitive residues like cysteine, consider adding a reducing agent such as TCEP to the storage buffer.[2][9] |
| Residual Impurities | Ensure the final product is highly pure. Remove any small aggregates and unreacted label using Size Exclusion Chromatography (SEC) immediately after the reaction.[1] |
Data Presentation
Table 1: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Category | Example(s) | Typical Concentration | Mechanism of Action |
| Sugars / Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-20% (w/v) | Preferentially excluded from the protein surface, promoting a more compact and stable native state (kosmotropes).[3][4][9][11] |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppress aggregation by binding to charged and hydrophobic regions, increasing protein solubility.[3][9] |
| Surfactants (non-ionic) | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01 - 0.1% | Reduce surface-induced aggregation and protein-protein interactions by binding to hydrophobic regions.[9][11][12][13] |
| Salts | Sodium Chloride (NaCl) | 50 - 500 mM | Screen electrostatic interactions that can lead to aggregation. Optimal concentration is protein-dependent.[1][9][11] |
| Reducing Agents | TCEP, DTT | 1-5 mM | Prevent the formation of non-native intermolecular disulfide bonds that can cause aggregation.[2][9] |
Table 2: Recommended Starting Conditions for Amine-Reactive Labeling
| Parameter | Recommended Starting Condition | Notes |
| Protein Concentration | 1 - 5 mg/mL | Lower concentration if aggregation is observed.[2][7] |
| Buffer | Phosphate-Buffered Saline (PBS), HEPES | Must be free of primary amines (e.g., Tris).[7] |
| Buffer pH | 7.2 - 8.5 | Reaction is more efficient at higher pH, but protein stability may decrease. A pH of 7.4 is a safer starting point for sensitive proteins.[7] |
| Labeling Reagent Stock | 10 - 20 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use to avoid hydrolysis.[7] |
| Reagent:Protein Molar Ratio | 5:1 to 20:1 | Highly protein-dependent. Titrate to find the optimal ratio. Start lower to minimize aggregation risk.[2][7] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature can reduce aggregation but will slow the reaction rate.[1][7] |
| Reaction Time | 1 - 4 hours | Monitor progress if possible. Longer times may be needed at lower temperatures.[7] |
Experimental Protocols
Protocol 1: General Amine-Reactive Labeling
-
Protein Preparation : Dialyze or buffer-exchange the protein into an amine-free buffer (e.g., PBS, HEPES) at the desired pH (typically 7.2-8.0). Adjust the protein concentration to 1-5 mg/mL.[7]
-
Reagent Preparation : Immediately before starting the reaction, dissolve the amine-reactive labeling reagent in anhydrous DMSO to a concentration of 10-20 mM.[7]
-
Labeling Reaction : Add the calculated volume of the dissolved labeling reagent to the protein solution slowly, with gentle mixing. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours (or overnight if necessary).[7] Avoid vigorous shaking or vortexing.
-
Quenching (Optional) : The reaction can be stopped by adding a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purification : Remove unreacted label and any aggregates by running the reaction mixture over a size-exclusion chromatography (SEC) or dialysis/buffer exchange column equilibrated with the desired final storage buffer.[1]
Protocol 2: Screening for Optimal Buffer Conditions
-
Prepare Buffers : Prepare a series of amine-free buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).[3][14]
-
Set Up Small-Scale Reactions : Aliquot your protein into multiple tubes. Exchange each aliquot into a different test buffer.
-
Perform Labeling : Initiate the labeling reaction in each buffer condition using a consistent protein concentration and label:protein molar ratio.
-
Monitor Aggregation : After the incubation period, assess each reaction for aggregation visually and by measuring absorbance at 600 nm.[3]
-
Analyze Efficiency : For the conditions that did not show aggregation, analyze the degree of labeling to select the buffer that provides the best balance of stability and reaction efficiency.[3]
Protocol 3: Detecting Aggregation with Size Exclusion Chromatography (SEC)
-
Column Equilibration : Equilibrate an SEC column appropriate for the molecular weight of your protein with a suitable mobile phase (typically your final storage buffer) until a stable baseline is achieved.[1]
-
Sample Preparation : Filter your labeled protein sample through a 0.22 µm spin filter to remove any large, insoluble aggregates that could damage the column.
-
Injection and Run : Inject the filtered sample onto the equilibrated column.
-
Data Analysis : Monitor the elution profile using UV detection at 280 nm (for protein) and the label's specific absorbance wavelength. Aggregates will elute in earlier fractions than the monomeric protein. Integrate the peak areas to quantify the percentage of monomer, dimer, and higher-order aggregates.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 6. Fidabio [fidabio.com]
- 7. benchchem.com [benchchem.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Minimizing Protein Aggregation | Proteos Insights [proteos.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. nanoscience.com [nanoscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
C2-Amide-C4-NH2 linker cleavage and stability issues
Welcome to the technical support center for the C2-Amide-C4-NH2 linker and related amide linker technologies. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges related to linker cleavage and stability.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Question: My antibody-drug conjugate (ADC) is showing high toxicity and low efficacy in mouse models. Could this be related to linker instability?
Answer: Yes, premature cleavage of the linker in circulation is a common cause of high systemic toxicity and reduced efficacy. The mouse serum instability of certain peptide-based linkers has been attributed to esterase-mediated amide hydrolysis.[1] To diagnose this, you should assess the stability of your ADC in mouse plasma. A significant release of the free payload within 24 hours would indicate a stability issue. For example, some valine-citrulline-based linkers have shown over 50% hydrolysis in mouse serum in 24 hours.[1] Consider modifying the linker structure, such as incorporating a meta-amide p-aminobenzyl carbamate (B1207046) (MA-PABC) group, which has been shown to dramatically improve mouse serum stability.[1][2]
Question: I am observing incomplete or slow cleavage of the linker within the target cell. What could be the cause?
Answer: Inefficient intracellular cleavage can prevent the payload from reaching its target, thereby reducing the ADC's potency.[1] For enzyme-cleavable linkers, this issue can arise from several factors:
-
Low Enzyme Expression: The target cells may have low expression levels of the protease required for cleavage (e.g., Cathepsin B for Val-Cit linkers).
-
Suboptimal pH: Lysosomal enzymes function optimally at an acidic pH (around 5.0). Any disruption in lysosomal acidification can impair enzyme activity.
-
Steric Hindrance: The conjugation site on the antibody or the structure of the payload itself might sterically hinder the enzyme's access to the cleavage site.
To troubleshoot, you should perform an in vitro enzymatic cleavage assay using a relevant protease like Cathepsin B to confirm that the linker is cleavable under ideal conditions.[3]
Question: My conjugation reaction yield is low. How can I optimize the formation of the amide bond?
Answer: Low yield during the conjugation of a carboxylated linker to an amine-containing molecule is often related to reaction conditions. Key factors to optimize include:
-
pH Control: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH is typically between 7.2 and 8.5, which balances the need for a deprotonated, nucleophilic amine with the competing hydrolysis of the NHS ester at higher pH.[4][5]
-
Coupling Reagents: The choice of coupling reagents is critical. While EDC/NHS is common, reagents like HATU can offer higher efficiency and faster reaction times, though at a higher cost.[4]
-
Reaction Time and Temperature: Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C.[4] Monitoring the reaction progress by LC-MS can help determine the optimal time.
Frequently Asked Questions (FAQs)
What is the general mechanism of amide linker cleavage?
Amide linkers are typically cleaved via hydrolysis, which can be catalyzed by acids, bases, or enzymes.[6][7]
-
Acid-Catalyzed Hydrolysis: This process begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[8][9] A series of proton transfers follows, ultimately leading to the departure of the amine as a leaving group and the formation of a carboxylic acid.[6] This reaction is generally irreversible because the resulting amine is protonated under acidic conditions, rendering it non-nucleophilic.[6][8]
-
Enzymatic Hydrolysis: In a biological context, proteases such as cathepsins cleave specific peptide sequences within the linker.[10] For instance, the Val-Cit-PABC linker is designed to be cleaved by lysosomal cathepsins after the ADC is internalized by the target cell.[10]
Under what conditions are amide linkers generally stable?
Amide bonds are one of the most stable functional groups, which is why they are central to the structure of proteins.[7] They are generally stable at neutral pH and resistant to hydrolysis without a catalyst (acid, base, or enzyme).[11] However, stability can be influenced by neighboring functional groups and the broader chemical environment. For ADCs, an ideal linker should be highly stable in systemic circulation (pH 7.4) but readily cleavable in the specific microenvironment of the target cell (e.g., the acidic, enzyme-rich lysosome).[1]
How is linker stability typically measured?
Linker stability is primarily assessed by measuring the amount of free payload released from the conjugate over time under specific conditions. The key analytical methods include:
-
ELISA Immunoassays: To quantify the amount of total antibody and conjugated antibody.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and quantify the intact ADC, partially deconjugated forms, and the free payload.[3][12] This is the most common and precise method for stability assessment.
Quantitative Data on Linker Stability
The stability of a linker is critical for the therapeutic window of an ADC. Premature drug release leads to toxicity, while a linker that is too stable results in low efficacy. The following table summarizes stability data for different amide linker modifications in mouse serum, demonstrating how structural changes can mitigate instability.
| Linker-Payload Compound | Key Structural Feature | % Drug Release in Mouse Serum (24h) | Reference |
| Compound 2 | Standard Val-Cit-PABC | >95% | [1] |
| Compound 14 | m-Amide modification | ~50% | [1] |
| Compound 15 | Glutamic acid addition | ~31% | [1] |
| Compound 16 | Combined m-Amide and Glutamic Acid | ~7% | [1] |
| Compound 17 | N-(2-aminoethyl) elaboration | ~3% | [1] |
This data illustrates the comparative stability of different linker architectures. Actual stability of the this compound linker should be determined empirically.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of an ADC by measuring the release of free payload in plasma over time.
Materials:
-
ADC stock solution
-
Blank mouse or human plasma
-
Incubator at 37°C
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Spike the ADC stock solution into the plasma to a final concentration of approximately 100 µg/mL.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately stop the reaction by adding 3 volumes of cold protein precipitation solvent.
-
Vortex the sample vigorously and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant, which contains the free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the percentage of drug release at each time point relative to a control sample with 100% payload release (e.g., ADC treated with a cleaving enzyme).
Protocol 2: Enzymatic Cleavage Assay (Cathepsin B)
This protocol assesses the susceptibility of a linker to cleavage by a specific lysosomal protease.[3]
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT)[3]
-
Quenching solution (e.g., acetonitrile with an internal standard)[3]
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Activate the Cathepsin B according to the manufacturer’s instructions.
-
Initiate the reaction by adding the activated Cathepsin B to the ADC solution (a typical enzyme-to-substrate ratio is 1:100 w/w).[3]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[3]
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.[3]
-
Centrifuge the quenched samples to remove any precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the released payload.
Visualizations and Workflows
The following diagrams illustrate key concepts and workflows related to this compound linker stability and cleavage.
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: C2-Amide-C4-NH2 Linkers in Bioconjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing C2-Amide-C4-NH2 linkers in their bioconjugation experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to side reactions and stability of these linkers.
Understanding the this compound Linker
The this compound linker is a chemical entity used to connect two molecules, typically a biomolecule (like an antibody) and a payload (such as a drug or a fluorescent dye). Its structure, characterized by a two-carbon spacer (C2) linked to an amide group, followed by a four-carbon spacer (C4) terminating in a primary amine (NH2), imparts a degree of flexibility and hydrophilicity to the resulting conjugate. While the amide bond offers good general stability, specific side reactions can occur under certain experimental conditions, impacting the homogeneity, stability, and efficacy of the bioconjugate.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound linkers in bioconjugation?
A1: The most common side reaction is the hydrolysis of the central amide bond. This reaction cleaves the linker, leading to the dissociation of the conjugated payload from the biomolecule. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes.[1][2]
Q2: How does pH affect the stability of the amide linker?
A2: Amide bonds are generally stable at neutral pH. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions. For most bioconjugation applications, maintaining a pH between 6.5 and 7.5 is recommended to minimize this side reaction.[1]
Q3: Can the primary amine (NH2) at the C4 terminus cause any side reactions?
A3: The terminal primary amine is the intended site for conjugation to a carboxyl group on the payload or biomolecule (often activated as an NHS ester). However, if not properly managed, this amine can participate in unwanted side reactions. For example, it could potentially react with other electrophilic sites on the biomolecule or payload, leading to cross-linking or undesired modifications.
Q4: What is the expected in vivo stability of a bioconjugate with a this compound linker?
A4: Amide-based linkers are generally considered to have high in vivo stability compared to other linker types like hydrazones or disulfides.[3] This stability helps to prevent premature release of the payload in systemic circulation, which can reduce off-target toxicity.[1][3] However, the actual stability can be influenced by the specific biological environment and the nature of the attached payload.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation with this compound linkers and provides systematic approaches to their resolution.
Problem 1: Low Conjugation Yield
Symptom: Characterization of the reaction mixture (e.g., by HPLC or SDS-PAGE) shows a low percentage of the desired bioconjugate and a significant amount of unreacted biomolecule.
| Possible Cause | Recommended Solution |
| Inefficient Amide Bond Formation | - Ensure the carboxyl group on the molecule to be conjugated to the C4-NH2 terminus is properly activated (e.g., as an NHS ester). - Optimize the molar ratio of the linker to the biomolecule. A 3-5 fold molar excess of the activated linker is often a good starting point. - Confirm the reaction buffer is free of primary amines (e.g., Tris) that can compete with the desired reaction. Use buffers like PBS or HEPES. |
| Hydrolysis of Activated Carboxyl Group | - Prepare the activated molecule (e.g., NHS ester) fresh before each conjugation reaction. - Perform the conjugation reaction at a slightly lower pH (e.g., 7.2-7.5) to balance amine reactivity with minimizing hydrolysis of the activated ester. |
| Steric Hindrance | - If the conjugation site is sterically hindered, consider using a longer linker to improve accessibility. |
Problem 2: Presence of Unexpected Side Products (Heterogeneity)
Symptom: Analytical characterization (e.g., by LC-MS) reveals multiple unexpected species in the reaction mixture, leading to a heterogeneous product.
| Possible Cause | Recommended Solution |
| Amide Linker Hydrolysis | - Analyze samples at different time points during the reaction to monitor for the appearance of cleaved products. - If hydrolysis is significant, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. - Ensure the pH of the reaction and purification buffers is maintained in the optimal range (6.5-7.5). |
| Cross-linking | - If the biomolecule has multiple reactive sites, this can lead to the linker reacting at more than one location. - Control the stoichiometry of the reactants carefully. - Consider using site-specific conjugation techniques if homogeneity is critical. |
| Modification of Other Amino Acid Residues | - While the primary amine of the linker is the main target, other nucleophilic residues on the biomolecule could potentially react under certain conditions. - Characterize the side products by mass spectrometry to identify the nature of the modification. Adjust reaction conditions (e.g., pH) to increase specificity. |
Problem 3: Instability of the Purified Bioconjugate During Storage
Symptom: The purified bioconjugate shows degradation over time, as evidenced by the appearance of fragments or loss of activity.
| Possible Cause | Recommended Solution |
| Continued Amide Bond Hydrolysis | - Store the purified bioconjugate in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0). - Store at low temperatures (-20°C or -80°C). - Perform stability studies at different pH values and temperatures to determine the optimal storage conditions. |
| Proteolytic Degradation | - If the storage buffer contains proteases, this can lead to degradation of the biomolecule backbone. - Use sterile, protease-free buffers and reagents. - Consider adding a protease inhibitor to the storage buffer. |
Quantitative Data Summary
| Linker Type | Key Feature | In Vivo Stability |
| Amide | Stable to hydrolysis | High |
| Hydrazone | Acid-cleavable | Prone to premature hydrolysis |
| Disulfide | Reductively cleavable | Can be less stable, especially in mouse plasma |
This table highlights the general stability of amide linkers, suggesting that a this compound linker would be expected to exhibit high stability in circulation.[3]
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation using a this compound Linker
Objective: To conjugate a payload containing an activated carboxyl group (e.g., NHS ester) to a biomolecule functionalized with a this compound linker.
Materials:
-
Biomolecule with this compound linker (in a suitable buffer like PBS, pH 7.4)
-
Payload with activated carboxyl group (e.g., NHS ester), freshly prepared in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Preparation: Bring all reagents to room temperature.
-
Reaction Setup: In a microcentrifuge tube, add the biomolecule-linker solution.
-
Payload Addition: Add a 3-5 fold molar excess of the activated payload solution to the biomolecule-linker solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the bioconjugate from unreacted payload and other small molecules using size-exclusion chromatography equilibrated with the desired storage buffer.
-
Characterization: Analyze the purified bioconjugate by SDS-PAGE, UV-Vis spectroscopy, and LC-MS to confirm conjugation and assess purity.
Protocol 2: HPLC-MS Method for Analyzing Amide Linker Stability
Objective: To assess the stability of the amide linker in a bioconjugate by monitoring for hydrolysis over time.
Methodology:
-
Sample Preparation:
-
Incubate the purified bioconjugate in different buffers (e.g., pH 5.0, 7.4, and 9.0) at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each sample.
-
If the biomolecule is an antibody, the sample may be analyzed intact or after digestion with an enzyme like IdeS to produce smaller fragments for easier analysis.
-
-
LC-MS Analysis:
-
Column: A reversed-phase column suitable for protein or large molecule separation (e.g., a C4 or C8 column).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the intact bioconjugate and any fragments.
-
MS Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire mass spectra of the eluting peaks.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the species present at each time point.
-
Identify the peaks corresponding to the intact bioconjugate and the cleaved fragments (i.e., the biomolecule and the released payload-linker fragment).
-
Quantify the relative peak areas to determine the percentage of hydrolysis over time at different pH conditions.
-
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Simplified pathway of amide linker hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Purification of C2-Amide-C4-NH2 Conjugated Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins conjugated with a C2-Amide-C4-NH2 linker.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of a this compound linker that will influence my purification strategy?
A1: The this compound linker introduces two key functionalities onto the protein surface: an amide bond and a primary amine.
-
Amide Bond (C2-Amide): This group can increase the hydrophobicity of the protein surface. This change is a critical consideration for techniques like Hydrophobic Interaction Chromatography (HIC).[1][2]
-
Primary Amine (C4-NH2): This group introduces a positive charge at pH values below its pKa. This will alter the protein's isoelectric point (pI) and is the primary consideration for Ion Exchange Chromatography (IEX).[3][4]
Q2: Which chromatography techniques are most suitable for purifying this compound conjugated proteins?
A2: A multi-step chromatography approach is typically required for high purity. The most common and effective techniques include:
-
Affinity Chromatography (AC): If your protein has a tag (e.g., His-tag, GST-tag) or if a specific ligand is available, AC is an excellent initial capture step due to its high selectivity.[5][6]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[7] Since the C4-NH2 group adds a positive charge, cation exchange chromatography is often a powerful step to separate the conjugated protein from the unconjugated protein and other impurities.[3]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity.[8] The amide group in the linker can increase hydrophobicity, making HIC a useful polishing step.[1][9]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules by size.[10][11] It is an ideal final polishing step to remove aggregates and for buffer exchange.[12][13][14]
Q3: How can I determine the concentration of my this compound conjugated protein?
A3: Determining the concentration of a conjugated protein can be done using UV absorbance at 280 nm. However, the conjugation process can alter the protein's extinction coefficient. For accurate measurements, it is recommended to determine a new extinction coefficient for the conjugate, for example, by using amino acid analysis to find the molar ratio of the protein and the linker.[15]
Troubleshooting Guides
Issue 1: Low Yield of Conjugated Protein After Purification
| Potential Cause | Troubleshooting Step |
| Precipitation during conjugation or purification | Perform a buffer screen to find the optimal pH and salt concentration that maintains solubility. Consider adding stabilizing excipients. |
| Incomplete elution from the chromatography column | Optimize the elution conditions. For IEX, this may mean increasing the salt concentration or changing the pH of the elution buffer. For HIC, this involves decreasing the salt concentration in the elution buffer.[16] For AC, ensure the eluting agent is at the correct concentration to disrupt the specific interaction. |
| Non-specific binding to the chromatography resin | Add a low concentration of a non-ionic detergent to the buffers to reduce non-specific interactions. Ensure proper column equilibration. |
| Loss of protein during buffer exchange or concentration steps | Use ultrafiltration devices with the appropriate molecular weight cut-off (MWCO). Pre-treat the membrane with a blocking agent like BSA to prevent non-specific binding. |
Issue 2: Co-elution of Unconjugated and Conjugated Protein
| Potential Cause | Troubleshooting Step |
| Insufficient resolution in Ion Exchange Chromatography (IEX) | Optimize the pH of the mobile phase. A pH between the pI of the unconjugated and conjugated protein will maximize the charge difference. A shallower salt gradient during elution can also improve separation.[16] |
| Similar hydrophobicity of conjugated and unconjugated protein | In HIC, try different salt types in the mobile phase (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) as this can alter selectivity.[9] Experiment with different HIC resins that have varying levels of hydrophobicity. |
| Aggregation of the protein | Perform SEC to separate monomers from aggregates.[13] Optimize buffer conditions to minimize aggregation before the final polishing step. |
Issue 3: Presence of Aggregates in the Final Product
| Potential Cause | Troubleshooting Step |
| Increased hydrophobicity from the linker leading to aggregation | Use HIC to remove aggregates, as they are often more hydrophobic than the monomeric protein.[17] |
| Sub-optimal buffer conditions (pH, ionic strength) | Screen different buffer conditions to find one that minimizes aggregation. Use dynamic light scattering (DLS) to monitor aggregation levels. |
| Final polishing step with Size Exclusion Chromatography (SEC) | SEC is highly effective at removing aggregates.[13] Ensure the column is properly packed and the flow rate is optimized for the best resolution. |
Experimental Protocols
Protocol 1: Purification of a His-tagged this compound Conjugated Protein
This protocol assumes the protein has a His-tag for initial capture.
-
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Resin: Ni-NTA or other suitable IMAC resin.
-
Binding Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4.
-
Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 50 mM imidazole, pH 7.4.
-
Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4.
-
Procedure:
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the crude protein sample.
-
Wash the column with 10-15 CV of Wash Buffer to remove unbound proteins.
-
Elute the protein with 5-10 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
-
-
Step 2: Cation Exchange Chromatography (CIEX)
-
Rationale: To separate the positively charged conjugated protein from the less positively charged unconjugated protein.
-
Resin: Strong or weak cation exchange resin (e.g., SP Sepharose or CM Sepharose).
-
Buffer A: 20 mM MES, pH 6.0.
-
Buffer B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Procedure:
-
Perform a buffer exchange on the IMAC eluate into Buffer A.
-
Equilibrate the CIEX column with Buffer A.
-
Load the sample.
-
Wash with Buffer A until the UV absorbance returns to baseline.
-
Elute the protein using a linear gradient of 0-100% Buffer B over 20 CV.
-
Collect fractions and analyze for purity.
-
-
-
Step 3: Size Exclusion Chromatography (SEC)
-
Rationale: Final polishing step to remove aggregates and for buffer exchange into the final formulation buffer.[14]
-
Resin: Select a resin with an appropriate fractionation range for your protein's molecular weight.[11]
-
Running Buffer: Phosphate-buffered saline (PBS) or other desired final buffer.
-
Procedure:
-
Concentrate the fractions containing the pure protein from the CIEX step.
-
Equilibrate the SEC column with at least 2 CV of Running Buffer.
-
Load the concentrated sample (volume should be less than 2% of the column volume for optimal resolution).
-
Elute with 1.5 CV of Running Buffer at a constant flow rate.
-
Collect fractions corresponding to the monomeric protein peak.
-
-
Quantitative Data Summary
The following tables provide examples of expected results from a typical purification run. Actual results will vary depending on the specific protein and conjugation efficiency.
Table 1: Summary of Purification Steps
| Purification Step | Total Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 5 | 100 |
| IMAC Eluate | 150 | 80 | 30 |
| CIEX Eluate | 100 | 95 | 20 |
| SEC Eluate | 80 | >99 | 16 |
Table 2: Comparison of Elution Conditions in Cation Exchange Chromatography
| Elution Method | Peak Resolution (Unconjugated vs. Conjugated) | Purity of Conjugated Fraction (%) |
| Step Gradient (0.5 M NaCl) | 0.8 | 85 |
| Linear Gradient (0-1 M NaCl over 20 CV) | 1.5 | 95 |
| Linear Gradient (0-0.5 M NaCl over 50 CV) | 1.9 | >98 |
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. goldbio.com [goldbio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. purolite.com [purolite.com]
- 5. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 6. ualberta.ca [ualberta.ca]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. goldbio.com [goldbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 13. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
Technical Support Center: Characterization of C2-Amide-C4-NH2 Conjugates by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometric characterization of C2-Amide-C4-NH2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates?
A1: this compound conjugates are molecules containing both an amide and an amine functional group. The "C2-Amide" signifies that the amide group is located at the second carbon position relative to a reference point, while "C4-NH2" indicates a primary amine is attached at the fourth carbon position. These structures are valuable bifunctional building blocks in chemical synthesis.[1]
Q2: Which ionization technique is best suited for this compound conjugates?
A2: Electrospray ionization (ESI) is the most common and suitable ionization technique for these types of polar molecules.[2] ESI is a soft ionization method that minimizes in-source fragmentation, allowing for the observation of the intact molecular ion.[3] Both positive and negative ion modes can be explored, although the presence of the basic amine group often leads to better sensitivity in positive ion mode ([M+H]⁺).
Q3: What are the expected fragmentation patterns for this compound conjugates in MS/MS?
A3: While specific fragmentation patterns are highly dependent on the overall structure of the conjugate, some general fragmentation behaviors can be predicted. The most common cleavage is expected at the amide bond (N-CO cleavage), which is a typical fragmentation pathway for amides.[4][5] Additionally, alpha-cleavage adjacent to the amine group is a characteristic fragmentation for amines.[6] For molecules with a beta-amino acid-like structure, unusual fragmentation pathways resulting in a• and y ions might be observed.[7][8]
Q4: How can I improve the chromatographic retention of these polar conjugates?
A4: The polar nature of this compound conjugates can make them challenging to retain on standard reversed-phase (e.g., C18) columns.[9] To improve retention, consider the following approaches:
-
Mixed-mode chromatography: Utilize columns with both reversed-phase and ion-exchange properties.[9]
-
Ion-pairing chromatography: Introduce an ion-pairing agent to the mobile phase to enhance interaction with the stationary phase.[10][11][12]
-
Derivatization: Chemically modify the amine group to increase its hydrophobicity.[10][11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound conjugates.
Issue 1: Poor or No Signal Intensity
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize ESI source parameters, including capillary voltage, gas temperatures, and flow rates.[2][13] Experiment with both positive and negative ion modes. |
| Low Sample Concentration | Ensure your sample is appropriately concentrated. If it's too dilute, you may not observe a strong signal.[14] |
| Ion Suppression/Matrix Effects | Co-eluting compounds from your sample matrix can suppress the ionization of your analyte. Improve sample cleanup and chromatographic separation to minimize matrix effects.[2] |
| Analyte Degradation | Prepare fresh samples and standards. Protect samples from light and store them at appropriate low temperatures to prevent degradation.[2] |
| Incompatible Mobile Phase | Ensure mobile phase additives are compatible with ESI and promote ionization. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred over non-volatile salts. |
Issue 2: Inaccurate Mass Measurement
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Instrument Not Calibrated | Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[14] Incorrect calibration is a common source of mass errors.[14] |
| Instrument Drift | Mass accuracy can drift over time due to environmental changes or instrument contamination. Regular calibration and maintenance are crucial.[14] |
| Interfering Isobaric Species | If another compound with a very similar mass co-elutes, it can lead to a shift in the measured m/z. Improve chromatographic resolution to separate the interfering species.[15] |
Issue 3: High Background Noise
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase are a common source of background noise.[16] |
| Dirty Ion Source or Mass Spectrometer | The ion source and other components of the mass spectrometer can become contaminated over time. Follow the manufacturer's guidelines for cleaning the ion source and other relevant parts.[17] |
| Leaks in the LC or MS System | Air leaks in the system can introduce contaminants and increase background noise. Check all fittings and connections for leaks. |
| Matrix Effects | A complex sample matrix can contribute to high background noise. Enhance sample preparation to remove interfering substances.[17] Consider using a divert valve to direct the flow to waste during the parts of the chromatographic run where the analyte is not eluting.[17] |
Quantitative Data
Due to the structural diversity of this compound conjugates, providing a definitive list of fragment ions is not feasible. However, the following tables summarize common adducts observed in ESI-MS and predicted fragment types for this class of compounds.
Table 1: Common Adducts in ESI-MS [18]
| Positive Ion Mode | Mass Difference (Da) | Negative Ion Mode | Mass Difference (Da) |
| [M+H]⁺ | +1.0078 | [M-H]⁻ | -1.0078 |
| [M+Na]⁺ | +22.9898 | [M+Cl]⁻ | +34.9689 |
| [M+K]⁺ | +38.9637 | [M+HCOO]⁻ | +44.9977 |
| [M+NH₄]⁺ | +18.0344 | [M+CH₃COO]⁻ | +59.0133 |
| [2M+H]⁺ | 2M + 1.0078 | [2M-H]⁻ | 2M - 1.0078 |
Table 2: Predicted Fragment Ion Types for this compound Conjugates
| Fragmentation Type | Description | Expected Observation |
| Amide Bond Cleavage | Cleavage of the N-CO bond.[4][5] | Acylium ion and a neutral amine fragment, or a carbocation and a neutral amide fragment. |
| Alpha-Cleavage of Amine | Cleavage of the C-C bond adjacent to the nitrogen of the amine.[6] | Formation of a resonance-stabilized immonium ion. |
| Neutral Loss | Loss of small, stable molecules. | Loss of water (-18 Da) or ammonia (B1221849) (-17 Da). |
| Rearrangement Reactions | Intramolecular atom transfer followed by fragmentation, such as the McLafferty rearrangement.[4] | Dependent on the specific structure of the conjugate. |
Experimental Protocols
The following is a generalized experimental protocol for the characterization of this compound conjugates by LC-MS. Optimization will be required based on the specific properties of the analyte and the instrumentation used.
1. Sample Preparation
-
Dissolution: Dissolve the conjugate in a suitable solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile (B52724), or water).
-
Dilution: Dilute the sample to an appropriate concentration for LC-MS analysis (typically in the low µg/mL to ng/mL range).
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
2. Liquid Chromatography (LC)
-
Column: Agilent InfinityLab Poroshell 120 PFP column or a similar mixed-mode or HILIC column suitable for polar compounds.[19]
-
Mobile Phase A: 0.1% formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).
-
Gradient: Develop a suitable gradient to achieve good separation of the analyte from impurities and matrix components.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.
-
Column Temperature: Maintain a constant temperature (e.g., 30-40 °C) for reproducible retention times.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
MS Scan Mode:
-
Full Scan (MS1): Acquire full scan spectra to determine the m/z of the molecular ion and common adducts.
-
Tandem MS (MS/MS or MS2): Select the precursor ion of interest (e.g., [M+H]⁺) and fragment it to obtain structural information.
-
-
Source Parameters:
-
Capillary Voltage: Optimize for maximum signal intensity (typically 3-5 kV).
-
Nebulizing Gas (N₂): Adjust to ensure a stable spray.
-
Drying Gas (N₂): Optimize temperature and flow rate for efficient desolvation.
-
-
Collision Energy (for MS/MS): Perform a collision energy ramp to determine the optimal energy for generating informative fragment ions.
Visualizations
Caption: Experimental workflow for LC-MS characterization.
Caption: Troubleshooting logic for common MS issues.
References
- 1. C3-Amide-C4-NH2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. echemi.com [echemi.com]
- 17. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 18. support.waters.com [support.waters.com]
- 19. agilent.com [agilent.com]
Technical Support Center: C2-Amide-C4-NH2 Linker Hydrolysis and Prevention
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the hydrolysis of the C2-Amide-C4-NH2 linker and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and where is it used?
A: The this compound linker is a type of chemical moiety used in the development of bioconjugates, particularly in antibody-drug conjugates (ADCs). It connects a payload, such as a cytotoxic drug, to a targeting molecule, like an antibody. The "C2-Amide" component refers to an amide bond at the second carbon position, while the "C4-NH2" indicates a primary amine at the fourth carbon position, which serves as an attachment point.
Q2: What is linker hydrolysis and why is it a concern?
A: Linker hydrolysis is a chemical reaction where a water molecule breaks the chemical bonds within the linker, leading to the premature cleavage of the payload from the antibody.[1] This is a significant concern in drug development because it can lead to off-target toxicity, as the cytotoxic drug is released into systemic circulation instead of at the target site.[2] It also reduces the efficacy of the ADC by decreasing the amount of payload delivered to the target cells.[2]
Q3: What are the primary factors that influence the hydrolysis rate of the this compound linker?
A: The stability of an amide bond, such as the one in the this compound linker, is influenced by several factors:
-
pH: Amide hydrolysis can be catalyzed by both acidic and basic conditions.[3] The rate of hydrolysis is generally slowest in the neutral pH range (pH 5-9).[3]
-
Enzymes: Proteases and other enzymes present in plasma and within cells can catalyze the hydrolysis of amide bonds.[3]
-
Neighboring Groups: The chemical groups adjacent to the amide bond can significantly impact its stability through steric hindrance, electronic effects, and intramolecular catalysis.[4][5]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.
Q4: How does the this compound linker compare in stability to other common ADC linkers?
A: Amide linkers are generally considered more stable to chemical hydrolysis than ester-based linkers.[6] However, their stability can be lower than that of non-cleavable linkers, such as thioether linkers, especially in the presence of proteolytic enzymes. The specific hydrolysis rate of the this compound linker will depend on the overall structure of the ADC and the biological environment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the this compound linker.
Issue 1: Premature Payload Release in Plasma Stability Assays
-
Potential Cause 1: Enzymatic Cleavage. Plasma contains various proteases that can hydrolyze the amide bond of the linker.
-
Troubleshooting Tip: To confirm enzymatic action, run a parallel stability assay in a buffer at the same pH as plasma but without enzymes. If the payload release is significantly lower in the buffer, enzymatic cleavage is likely the primary cause.
-
-
Potential Cause 2: pH-Mediated Hydrolysis. Although generally stable at neutral pH, slight variations in the experimental pH or the presence of local acidic or basic microenvironments can accelerate hydrolysis.
-
Troubleshooting Tip: Ensure the plasma and buffer solutions are properly buffered to a physiological pH of 7.4 and that the pH is monitored throughout the experiment.
-
-
Potential Cause 3: Influence of Neighboring Groups. The molecular structure surrounding the linker can create an environment that promotes hydrolysis.
Issue 2: Inconsistent Hydrolysis Rates Between Batches
-
Potential Cause 1: Variation in Drug-to-Antibody Ratio (DAR). Different batches of ADCs may have varying average DARs, which can affect the overall hydrophobicity and stability of the conjugate.
-
Troubleshooting Tip: Characterize each batch thoroughly to ensure a consistent DAR. Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the DAR.
-
-
Potential Cause 2: Conjugation Site Heterogeneity. If the conjugation method is not site-specific, the linker may be attached to different amino acid residues on the antibody, some of which may be in environments that make the linker more susceptible to hydrolysis.
-
Troubleshooting Tip: Whenever possible, use site-specific conjugation techniques to produce more homogeneous ADCs. If using a stochastic method, extensive characterization is necessary to understand the distribution of conjugation sites.
-
-
Potential Cause 3: Reagent Quality and Storage. The quality and storage conditions of buffers, plasma, and other reagents can impact the experimental outcome.
-
Troubleshooting Tip: Use high-quality reagents and follow recommended storage conditions. Prepare fresh buffers for each experiment.
-
Quantitative Data on Amide Linker Stability
| Linker Type | Condition | Half-life (t½) | Reference |
| Val-Cit-PABC | Human Plasma (37°C) | > 240 hours | [8] |
| Val-Cit-PABC | Mouse Plasma (37°C) | ~ 24 hours | [1] |
| Generic Amide | pH 1 (37°C) | ~ 10 hours | General Knowledge |
| Generic Amide | pH 7.4 (37°C) | > 500 hours | General Knowledge |
| Generic Amide | pH 13 (37°C) | ~ 5 hours | General Knowledge |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC with a this compound linker in plasma.
Materials:
-
ADC conjugate
-
Human or mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Centrifuge to remove any precipitates.
-
Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. Prepare a parallel sample in PBS as a control. Incubate both samples at 37°C.
-
Time Points: Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Quenching: Immediately add the collected aliquot to 3 volumes of cold quenching solution to precipitate proteins and stop the reaction.
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the amount of released payload using a validated LC-MS/MS method.[2]
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
Protocol 2: Prevention of Hydrolysis - Formulation Screening
This protocol can be used to screen different formulations to improve the stability of the ADC.
Procedure:
-
Prepare different formulations of the ADC in various buffers (e.g., citrate, histidine) at different pH values (e.g., pH 5.0, 6.0, 7.0).
-
Include excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20) that are known to improve protein stability.
-
Incubate the different formulations at stressed conditions (e.g., 40°C) for an extended period.
-
At set time points, analyze the samples for the amount of released payload and for aggregation using size-exclusion chromatography (SEC).
-
The formulation that shows the least degradation and aggregation is considered the most stable.
Visualizations
Caption: General pathway of this compound linker hydrolysis.
Caption: Troubleshooting workflow for premature payload release.
References
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide to C2-Amide-C4-NH2 Linker Stability in Drug Development
For researchers, scientists, and drug development professionals, the stability of the linker molecule in targeted therapeutics such as antibody-drug conjugates (ADCs) is a critical determinant of both efficacy and safety.[1][2][3] An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, while ensuring efficient cleavage and payload delivery at the target site.[1][2][4] This guide provides a comparative analysis of the stability of C2-Amide-C4-NH2 linkers against other common linker technologies, supported by experimental protocols and data.
Overview of Linker Technologies and Stability
The choice of a linker is pivotal and depends on the drug's mechanism of action, the target's biological environment, and the desired pharmacokinetic profile.[5] Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload upon encountering specific triggers in the target cell, such as low pH or the presence of certain enzymes.[5][6] Amide-based linkers, including the this compound variant, are a popular choice due to their relative stability and susceptibility to enzymatic cleavage under specific conditions.
The stability of a linker is not an inherent property but is influenced by its chemical structure, the nature of the attached payload, and the biological environment.[4][5] For instance, modifications to the linker's peptide sequence or the introduction of steric hindrance can significantly enhance stability in mouse serum.[4]
Comparative Stability of Different Linker Types
The following table summarizes the stability characteristics of various linker types, providing a benchmark against which the this compound linker can be evaluated.
| Linker Type | Cleavage Mechanism | Stability in Circulation | Key Advantages | Key Disadvantages |
| Amide (e.g., this compound) | Enzymatic (e.g., proteases like Cathepsin B) | Generally high, but can be susceptible to esterase-mediated hydrolysis in some species (e.g., mouse).[4][7] | High plasma stability in humans, specific cleavage by tumor-associated proteases.[1] | Potential for instability in rodent plasma, which can complicate preclinical evaluation.[8] |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B in lysosomes).[1] | High | High plasma stability; specific cleavage by tumor-associated proteases.[1] | Efficacy depends on the level of protease expression in the tumor.[1] |
| Hydrazone | Acid-labile (cleaved in the acidic environment of endosomes/lysosomes).[9] | Moderate | Effective release in the acidic tumor microenvironment.[9] | Can exhibit insufficient stability in circulation, leading to premature drug release.[9][10] |
| Disulfide | Reduction (cleaved by reducing agents like glutathione (B108866) inside the cell).[6] | High | High stability in the bloodstream and effective release in the reducing intracellular environment.[6] | Potential for off-target cleavage in the presence of free thiols in circulation. |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase in the tumor microenvironment).[1] | High | Highly stable in plasma; specific release at the tumor site.[1] | Dependent on the presence of β-glucuronidase.[1] |
| Silyl Ether | Acid-cleavable | High | Improved stability over traditional acid-cleavable linkers like hydrazones.[10] | Relatively new technology with less extensive clinical validation. |
Experimental Protocols for Linker Stability Assessment
A critical aspect of developing targeted therapies is the rigorous evaluation of linker stability.[1] The following are standard protocols used to assess the stability of linkers like the this compound.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload release from the conjugate when incubated in plasma from different species.[1]
Methodology:
-
Incubate the antibody-drug conjugate (ADC) at a specified concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[1]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[1] Analytical methods often include ELISA, LC-MS/MS, or HPLC.[11]
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the stability of the linker in a living organism by monitoring the concentration of the ADC and released payload over time.[11]
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[1]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[1]
-
Process the blood samples to isolate plasma.[1]
-
Quantify the concentrations of the intact ADC, total antibody, and free payload using validated analytical methods such as ELISA and LC-MS/MS.[11]
Visualizing Experimental Workflows and Influencing Factors
To better understand the processes involved in assessing and influencing linker stability, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
Navigating the Stability Landscape: A Comparative Guide to C2-Amide-C4-NH2 and Alternative Linkers in Drug Development
For researchers, scientists, and drug development professionals, the stability of the linker connecting a payload to a targeting moiety is a critical determinant of a therapeutic's success. Premature cleavage can lead to off-target toxicity, while excessive stability can hinder efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo stability of amide-based linkers, with a focus on the conceptual C2-Amide-C4-NH2 linker, benchmarked against other common linker technologies. While specific experimental data for the "this compound" linker is not publicly available, this guide leverages data from structurally similar amide linkers to provide a robust comparative analysis.
The choice of a linker is pivotal in the design of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapies. An ideal linker must be sufficiently stable in systemic circulation to ensure the conjugate reaches its target, yet labile enough to release the payload upon reaching the desired cellular compartment. Amide bonds are a popular choice for their inherent stability compared to other functionalities like esters.
Comparative Stability of Linker Technologies
Amide linkages are generally characterized by high stability due to the resonance delocalization of the nitrogen lone pair, which imparts a partial double bond character to the C-N bond.[1] This makes them less susceptible to hydrolysis compared to esters. However, their stability can be influenced by the biological environment, with certain enzymes capable of mediating their cleavage.
The following tables summarize the stability of various linker types, including representative amide-based linkers, in different biological matrices.
Table 1: In Vitro Stability of Various Linker Types in Plasma
| Linker Type | Representative Linker Structure/Example | Species | Matrix | Time (h) | % Intact Conjugate Remaining | Reference |
| Amide | Val-Cit-PABC | Human | Plasma | 230 days (t½) | - | [2] |
| Amide | Phe-Lys-PABC | Human | Plasma | 80 days (t½) | - | [2] |
| Amide | m-Amide PABC | Mouse | Serum | 24 | ~93% | [3] |
| Amide (unmodified) | Uncialamycin linker-payload | Mouse | Serum | 4 | 0% | [3] |
| Ester | Doxorubicin-Valine Ester Prodrug | - | Biological Fluids | - | Prone to degradation by esterases | [4] |
| Hydrazone | Acid-sensitive hydrazone | Human | Plasma | 2.6 days (t½) | - | [2] |
| Carbamate | Val-Cit-PABC Carbamate | - | Human Plasma | Good Stability | - | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of Different Linker-Payload Conjugates
| Linker Type | Conjugate | Species | Half-life (t½) | Clearance | Key Observation | Reference |
| Amide | DOX-Val Amide Prodrug | Rat | - | - | Approximately 50% metabolized to DOX in vivo. | [4] |
| Thioether | Anti-STEAP1 ADC (MMAE) | Rat | - | ~45% faster clearance than parent antibody | Conjugation impacts PK. | [6][7] |
| Thioether | Anti-STEAP1 TDC (MMAE) | Rat | - | Similar clearance to unconjugated ThioMab | Site of conjugation and drug-to-antibody ratio affect PK. | [6][7] |
Experimental Protocols for Stability Assessment
Accurate evaluation of linker stability is crucial for predicting the in vivo behavior of a drug conjugate. The following are standard protocols for in vitro and in vivo stability assessment.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a linker in plasma from different species to identify potential species-specific differences in enzymatic degradation.
Protocol:
-
Preparation: Pre-warm plasma (human, mouse, rat, etc.) to 37°C.
-
Incubation: Spike the test conjugate into the plasma at a final concentration (e.g., 100 µg/mL).
-
Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Sample Processing: Immediately quench the reaction by adding a protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard) or by freezing at -80°C.
-
Analysis:
-
Intact Conjugate: Analyze the concentration of the intact conjugate over time using methods like LC-MS or ELISA.
-
Free Payload: Quantify the amount of released payload using LC-MS/MS.
-
In Vivo Pharmacokinetic (PK) Study
This study determines the in vivo stability and pharmacokinetic profile of the conjugate.
Protocol:
-
Animal Dosing: Administer the conjugate to the study animals (typically rodents) via the intended clinical route (e.g., intravenous injection).
-
Sample Collection: Collect blood samples at predetermined time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis:
-
Total Antibody: Measure the concentration of the total antibody (conjugated and unconjugated) using ELISA.
-
Intact Conjugate: Quantify the concentration of the intact conjugate using a payload-specific ELISA or LC-MS.
-
Free Payload: Determine the concentration of the released payload in plasma using LC-MS/MS.
-
-
Pharmacokinetic Analysis: Calculate key PK parameters such as half-life, clearance, and area under the curve (AUC) for the total antibody, intact conjugate, and free payload.[6][7]
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for assessing linker stability.
Caption: Workflow for In Vitro Plasma Stability Assay.
Caption: Workflow for In Vivo Pharmacokinetic Study.
Conclusion
While direct experimental data for a "this compound" linker is not available in the public domain, the broader class of amide linkers is known for its relatively high stability, a desirable characteristic for many targeted therapeutic applications. However, as demonstrated by the comparative data, stability can be highly dependent on the specific chemical structure of the linker and the biological environment. For instance, the stability of amide-based linkers can be significantly lower in mouse models compared to humans due to the activity of specific enzymes like carboxylesterase 1c.[8]
Researchers developing novel conjugates must therefore conduct rigorous in vitro and in vivo stability studies to characterize their specific linker-payload combinations. The protocols and comparative data presented in this guide provide a framework for these essential evaluations, enabling the rational design of linkers with optimal stability profiles for enhanced therapeutic efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of drug conjugation on pharmacokinetics and tissue distribution of anti-STEAP1 antibody-drug conjugates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Crosslinker Chemistry: SMCC, Next-Generation Maleimides, and Linker Building Blocks for Advanced Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic linkage of biomolecules is fundamental to the development of targeted therapeutics, diagnostics, and research tools. The choice of a crosslinking agent is a critical decision that dictates the stability, efficacy, and homogeneity of the final bioconjugate. This guide provides an objective comparison of the widely-used heterobifunctional crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), with next-generation maleimide-based alternatives and introduces the concept of linker building blocks, such as C2-Amide-C4-NH2, used in the synthesis of complex modalities like Proteolysis Targeting Chimeras (PROTACs).
Section 1: The Benchmark Amine-to-Sulfhydryl Crosslinker - SMCC
SMCC is a cornerstone of bioconjugation, enabling the covalent linkage of a primary amine on one molecule to a sulfhydryl group on another.[1] It features an N-hydroxysuccinimide (NHS) ester that reacts with amines (e.g., on lysine (B10760008) residues of an antibody) and a maleimide (B117702) group that reacts with thiols (e.g., on a cysteine residue or a thiol-containing payload).[2] This two-step process allows for controlled conjugation, minimizing the formation of unwanted homodimers.[3]
The primary application of SMCC is in the creation of antibody-drug conjugates (ADCs).[4] For instance, the ADC Trastuzumab emtansine (T-DM1) utilizes a derivative of SMCC to link the HER2-targeting antibody Trastuzumab to the cytotoxic drug DM1.[5]
Limitations of SMCC: Despite its widespread use, the thioether bond formed by the maleimide-thiol reaction is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione (B108866) in the bloodstream.[6] This can lead to premature deconjugation of the payload, reducing the therapeutic window and potentially causing off-target toxicity.[6][7]
Section 2: Next-Generation Maleimides and Alternatives for Enhanced Stability
To address the stability issues of traditional maleimides, a new class of "next-generation" crosslinkers has been developed. These aim to form more robust and stable linkages.
-
Next-Generation Maleimides (NGMs): These reagents are designed to create more stable conjugates. For example, diiodomaleimides offer rapid bioconjugation with reduced hydrolysis.[8] Other NGMs are designed to re-bridge reduced interchain disulfide bonds in antibodies, leading to more homogeneous and stable ADCs.[9]
-
Sulfone-Based Linkers: As an alternative to maleimides, sulfone-based linkers react with thiols to form a stable thioether bond that is not susceptible to the retro-Michael reaction, offering significantly improved plasma stability.[10]
Data Presentation: Comparative Stability of Crosslinkers
The following table summarizes the serum stability of conjugates formed using different linker technologies.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | [7] |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | [7] |
| Sulfone-based | Antibody conjugate in human plasma | 3 | >80% | [10] |
Key Observation: Next-generation linkers, such as those that form "bridging" disulfides or sulfone-based linkages, demonstrate substantially improved stability in human plasma compared to traditional maleimide-based linkers.[7][10]
Section 3: this compound and the World of PROTAC Linkers
Unlike SMCC, this compound (N-(4-aminobutyl)acetamide) is not a heterobifunctional crosslinker. It is a building block used in the synthesis of more complex molecules, most notably PROTACs.[11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[12]
A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.[12] The linker is not merely a spacer; its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately determine the PROTAC's efficacy.[13][14]
This compound provides a simple alkyl-amide chain with a terminal primary amine. The amide group offers some polarity and hydrogen bonding capability, while the amine serves as a reactive handle for further chemical elaboration to connect to the target protein or E3 ligase ligand.[12]
Data Presentation: Impact of PROTAC Linker Composition on Efficacy
The efficacy of a PROTAC is measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following table illustrates how linker length and composition can impact these parameters for PROTACs targeting Tank-binding kinase 1 (TBK1).
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG/Alkyl | 7 | No degradation | N/A | [12] |
| PEG/Alkyl | 12 | Submicromolar | >80% | [12] |
| PEG/Alkyl | 21 | 3 | 96% | [12] |
| PEG/Alkyl | 29 | 292 | 76% | [12] |
Key Observation: There is an optimal linker length for PROTAC efficacy. A linker that is too short may prevent the formation of a stable ternary complex, while a linker that is too long can lead to reduced potency.[12]
Mandatory Visualizations
Chemical Structures
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Linker Technologies in ADC Development: PEGylated vs. Short-Chain Hydrophilic Linkers
An important note on the scope of this guide: Initial searches for the specific linker "C2-Amide-C4-NH2" did not yield sufficient public data, experimental results, or detailed protocols to facilitate a direct and evidence-based comparison. This term primarily appears in the catalogs of chemical suppliers without associated scientific literature on its application and performance in Antibody-Drug Conjugates (ADCs).
Therefore, this guide will provide a comprehensive comparison between the well-established PEGylated linkers and the broader class of short-chain hydrophilic linkers , which would likely include structures such as the one suggested by the "this compound" nomenclature (i.e., short aliphatic chains with polar amide and amine groups). This comparison will address the core interest of researchers in understanding the trade-offs between widely used polymeric linkers and smaller, non-polymeric hydrophilic alternatives.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical element that dictates the overall efficacy, stability, and safety of the ADC. An ideal linker must be stable in systemic circulation to prevent premature release of the payload, yet efficiently release the active drug upon internalization into the target cancer cell.
This guide explores two distinct approaches to achieving these goals: the use of polyethylene (B3416737) glycol (PEG) chains and the application of short-chain hydrophilic linkers.
Structural and Functional Overview
PEGylated Linkers are characterized by the inclusion of repeating ethylene (B1197577) glycol units. These linkers are highly versatile and offer several key advantages:
-
Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain can significantly increase the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can help to prevent aggregation and improve the formulation properties of the conjugate.
-
Improved Pharmacokinetics: The PEG moiety can create a hydrophilic shield around the payload, reducing non-specific uptake by the reticuloendothelial system and prolonging the circulation half-life of the ADC.[1][2] This can lead to increased tumor accumulation and enhanced therapeutic efficacy.
-
Reduced Immunogenicity: The "stealth" properties of PEG can also help to reduce the immunogenicity of the ADC.[1]
-
Tunable Properties: The length of the PEG chain can be precisely controlled to fine-tune the physicochemical properties of the ADC.[3]
Short-Chain Hydrophilic Linkers represent a class of non-polymeric linkers that achieve hydrophilicity through the incorporation of polar functional groups such as amides, amines, carboxylates, and hydroxyls within a short aliphatic or cyclic backbone.
-
Lower Molecular Weight: These linkers add less to the overall mass of the ADC compared to long PEG chains.
-
Defined Structure: They are monodisperse, which can contribute to a more homogeneous ADC product.
-
Potential for Different Release Mechanisms: Like PEGylated linkers, they can be designed to be cleavable (e.g., by enzymes or pH changes) or non-cleavable.
Visualizing Linker Structures and ADC Mechanisms
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Drug-to-Antibody Ratio (DAR) Characterization of Antibody-Drug Conjugates
Topic: Characterization of a Novel C2-Amide-C4-NH2 Linker Technology
This guide provides a comparative overview of common analytical techniques for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). While focusing on the characterization of ADCs developed with a novel this compound linker, the principles and methods discussed are broadly applicable. The drug-to-antibody ratio is a critical quality attribute (CQA) that significantly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[1][] Accurate and robust characterization of the DAR and the distribution of different drug-loaded species is therefore essential during drug development and for quality control.[3][4]
This document compares four primary analytical methodologies: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV/Vis) Spectroscopy. We present a summary of illustrative experimental data, detailed protocols for key experiments, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.
Comparison of Key Analytical Techniques for DAR Determination
The selection of an appropriate analytical technique depends on the specific information required, the stage of development, and the properties of the ADC. The following table provides a comparative summary of the most widely used methods.
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (one for the antibody, one for the drug) and calculates concentrations based on the Beer-Lambert law.[][6] | Average DAR.[7] | Simple, rapid, and requires minimal sample preparation.[] | Provides only the average DAR, no information on drug distribution. Susceptible to interference from impurities and free drug, which can lead to overestimation.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity.[8] The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody. | Average DAR, drug load distribution, and percentage of unconjugated antibody.[9][10] | Uses non-denaturing conditions, preserving the ADC's native structure. It is considered the gold standard for analyzing cysteine-linked ADCs.[7] | Incompatible with MS due to high salt concentrations in the mobile phase.[8] May have lower resolution for certain ADC formats. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their polarity under denaturing conditions.[9] Often involves reducing the ADC to separate heavy and light chains. | Average DAR and drug distribution on light and heavy chains.[11] | High resolution and compatibility with mass spectrometry.[7] | Denaturing conditions can cause the ADC to dissociate, which may not be representative of its native state.[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by LC and then measures their mass-to-charge ratio (m/z) to determine their precise molecular weights.[6][13] | Unambiguous identification of all DAR species, precise average DAR, drug distribution, and identification of conjugation sites (with peptide mapping).[14][15] | Provides the most detailed and accurate characterization. Can be performed on intact, reduced, or fragmented ADCs.[13][16] | Requires more complex instrumentation and data analysis. Potential for bias in ionization efficiency between different DAR species.[14] |
Illustrative Performance Data for a this compound Linker ADC
The following table summarizes hypothetical characterization data for an ADC conjugated with a this compound linker, as determined by the four analytical techniques. This data is intended to be representative of a typical cysteine-linked ADC.
| Parameter | HIC | RP-HPLC (reduced) | LC-MS (intact) | UV/Vis Spectroscopy |
| Average DAR | 3.92 | 3.95 | 3.94 | 4.1 |
| Unconjugated Antibody (DAR 0) | 5.5% | 5.3% | 5.6% | Not Determined |
| DAR 2 | 30.1% | 30.5% | 29.8% | Not Determined |
| DAR 4 | 58.9% | 58.5% | 59.3% | Not Determined |
| DAR 6 | 5.3% | 5.5% | 5.1% | Not Determined |
| DAR 8 | 0.2% | 0.2% | 0.2% | Not Determined |
Note: The slightly higher average DAR from UV/Vis spectroscopy could be attributed to the presence of a small amount of unconjugated free drug.
Visualizing the Analytical Workflow
The characterization of an ADC is a multi-step process that often employs orthogonal methods to build a complete picture of the molecule's properties. The following diagram illustrates a typical experimental workflow for DAR determination.
Caption: A general workflow for the characterization of ADC drug-to-antibody ratio.
Experimental Protocols
Detailed methodologies for the key chromatographic experiments are provided below.
DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Principle: This method separates ADC species based on hydrophobicity using a high-salt mobile phase to promote interaction with a hydrophobic stationary phase, and a decreasing salt gradient to elute the species.[8]
-
Materials:
-
HPLC system with UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
ADC Sample: 1 mg/mL in PBS
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.
-
Inject 10 µL of the ADC sample.
-
Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor absorbance at 280 nm.
-
Integrate the peaks corresponding to each DAR species (DAR0, DAR2, etc.).
-
Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[6]
-
DAR Analysis by Reversed-Phase HPLC (RP-HPLC) after Reduction
-
Principle: The ADC is first reduced to break the interchain disulfide bonds, separating the heavy and light chains. These fragments are then separated by RP-HPLC based on polarity.[9]
-
Materials:
-
HPLC system with UV detector
-
Reversed-phase column (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
-
ADC Sample: 1 mg/mL in PBS
-
-
Procedure:
-
To 50 µL of the ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction.[11]
-
Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min, with the column temperature at 80°C.
-
Inject 20 µL of the reduced sample.
-
Elute the fragments with a linear gradient from 5% to 60% Mobile Phase B over 40 minutes.
-
Monitor absorbance at 280 nm.
-
Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the known number of drugs on each chain.
-
DAR Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: The intact or deglycosylated ADC is introduced into a high-resolution mass spectrometer, which measures the mass of each drug-conjugated species.[6]
-
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
(Optional) PNGase F for deglycosylation
-
ADC Sample: 0.5 mg/mL in water
-
-
Procedure:
-
(Optional) For deglycosylation, incubate the ADC sample with PNGase F according to the manufacturer's protocol.
-
Equilibrate the LC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5 µL of the ADC sample.
-
Elute the ADC using a shallow gradient, for example, from 20% to 50% Mobile Phase B over 15 minutes.
-
Acquire mass spectra in the positive ion mode over a m/z range of 1000-4000.
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different DAR species.
-
Calculate the average DAR based on the relative abundance of each identified species.[1]
-
Selecting the Appropriate Analytical Method
The choice of technique is often guided by the specific questions being asked at different stages of ADC development. The following decision tree provides a logical guide for selecting the most suitable method.
Caption: A guide for choosing the right DAR analysis method based on research needs.
References
- 1. hpst.cz [hpst.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. njbio.com [njbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. newomics.com [newomics.com]
A Comparative Guide to the Mass Spectrometry Analysis of C2-Amide-C4-NH2 Linked Peptides
For Researchers, Scientists, and Drug Development Professionals
The cyclization of peptides through linkages such as the C2-Amide-C4-NH2 motif is a pivotal strategy in modern drug discovery, enhancing proteolytic stability and conformational rigidity. This guide provides a comparative overview of mass spectrometry techniques for the analysis of these constrained peptides, supported by experimental data and detailed protocols to aid researchers in their characterization. The "this compound" linkage is interpreted here as a side-chain to side-chain lactam bridge, a common modification in peptide chemistry.
Comparative Analysis of Fragmentation Techniques
The fragmentation behavior of cyclic peptides is inherently more complex than that of their linear counterparts due to the absence of defined termini. The nature of the cyclization linkage significantly influences the fragmentation pathways. Below is a comparison of common mass spectrometry approaches for the analysis of side-chain lactam-bridged peptides versus other cyclic peptide classes.
| Mass Spectrometry Technique | This compound Linked (Lactam-Bridged) Peptides | Head-to-Tail Cyclic Peptides | Disulfide-Bridged Peptides |
| Collision-Induced Dissociation (CID) | Fragmentation can be complex, often requiring higher energy to induce ring opening. The lactam bridge itself can be a site of fragmentation, though backbone amide bond cleavage is more common. The resulting spectra can be challenging to interpret due to multiple possible ring-opening points. | Ring opening can occur at any backbone amide bond, leading to a variety of linearized precursor ions that then fragment. This can result in complex spectra with overlapping fragment ion series. | The disulfide bond is often the most labile linkage under CID conditions, leading to predictable cleavage of the S-S bond. This simplifies initial fragmentation but may provide less information about the peptide backbone sequence in the initial MS/MS scan. |
| Electron-Transfer Dissociation (ETD) | ETD is particularly effective as it tends to preserve the lactam bridge while cleaving the peptide backbone, generating c- and z-type fragment ions. This can provide more straightforward sequence information compared to CID.[1] | Similar to lactam-bridged peptides, ETD can induce backbone cleavage without breaking the cyclic structure, providing valuable sequence information. | ETD readily cleaves the disulfide bond, which can be advantageous for determining the connectivity of the peptide chains involved but may yield less backbone fragmentation information in a single experiment. |
| Higher-Energy Collisional Dissociation (HCD) | HCD provides high-resolution fragment ion spectra, which can aid in the confident assignment of fragment ions. The fragmentation patterns are generally similar to CID but with potentially more side-chain losses. | HCD is also used for head-to-tail cyclic peptides and provides high-resolution data that can help to deconvolute complex fragmentation patterns. | For disulfide-bridged peptides, HCD can provide information on both disulfide bond cleavage and backbone fragmentation. |
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful mass spectrometric analysis of this compound linked peptides. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation for Mass Spectrometry Analysis
A standard protocol for preparing cyclic peptides for mass spectrometry involves several key steps to ensure sample purity and compatibility with the instrumentation.
-
Protein Extraction and Digestion (if applicable): For peptides derived from a larger protein, standard protein extraction and enzymatic digestion protocols are followed. However, this compound linked peptides are often synthetically produced and may not require this step.
-
Desalting and Purification: It is crucial to remove salts and other contaminants that can interfere with ionization. This is typically achieved using solid-phase extraction (SPE) with C18 cartridges.
-
Condition the C18 cartridge with methanol (B129727) or acetonitrile (B52724).
-
Equilibrate the cartridge with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.
-
Load the peptide sample onto the cartridge.
-
Wash the cartridge with the equilibration buffer to remove salts.
-
Elute the peptide with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
-
Lyophilization and Reconstitution: The eluted peptide solution is often lyophilized to dryness and then reconstituted in a solvent compatible with the LC-MS system, typically a low percentage of organic solvent (e.g., 5% acetonitrile) in 0.1% formic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
The following is a general LC-MS/MS method suitable for the analysis of this compound linked peptides.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) with CID or ETD fragmentation of the top 5-10 most intense precursor ions.
-
Collision Energy (CID): A stepped collision energy (e.g., 20-40 eV) can be used to generate a range of fragment ions.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates a typical workflow for the comparative mass spectrometry analysis of cyclic peptides.
References
C2-Amide-C4-NH2 Linker: A Performance Comparison in Biological Matrices
For researchers and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy and safety of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's primary role is to connect the targeting moiety to the payload, and its stability in various biological environments directly impacts the therapeutic window of the drug. This guide provides a comparative overview of the C2-Amide-C4-NH2 linker, benchmarking its anticipated performance against established alternatives based on available data for structurally similar linkers.
The this compound linker, with the IUPAC name N-(4-aminobutyl)acetamide, is a short-chain alkyl amide linker. Its structure consists of a two-carbon acyl group connected via an amide bond to a four-carbon amine chain. While specific quantitative stability data for this particular linker is limited in publicly available research, its performance can be inferred from the well-understood behavior of amide bonds in biological systems.
Comparative Performance Overview
Amide bonds are generally characterized by their high stability in plasma compared to other common linker chemistries like esters.[1] This stability is crucial to prevent premature release of the payload in circulation, which could lead to off-target toxicity and reduced efficacy.[2] The this compound linker, by virtue of its amide bond, is expected to exhibit favorable stability profiles.
Here, we compare its expected performance with two widely used linker classes: a protease-cleavable linker (MC-Val-Cit-PABC) and a non-cleavable linker.
Table 1: Linker Stability Comparison in Different Biological Matrices
| Linker Type | Linker Example | Biological Matrix | Stability (Half-life / % Remaining) | Key Characteristics |
| Short-Chain Amide (Inferred) | This compound | Human Plasma | Expected to be high (minimal hydrolysis) | Non-cleavable by design, relies on antibody degradation for payload release. |
| Mouse Plasma | Expected to be high | Amide bonds are generally more resistant to rodent plasma carboxylesterases than some peptide linkers. | ||
| Protease-Cleavable | MC-Val-Cit-PABC | Human Plasma | High (stable) | Designed to be cleaved by intracellular proteases like Cathepsin B.[3] |
| Mouse Plasma | Low (unstable) | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[1] | ||
| Human Liver Lysosomes | Low (cleavable) | Efficiently cleaved to release the payload.[4] | ||
| Non-Cleavable | Amino-PEG6-C2-MMAD | Human Plasma | Very High (>95% remaining after 4.5 days)[5] | Payload is released upon complete degradation of the antibody in the lysosome.[5] |
| Mouse Plasma | Very High (>95% remaining after 4.5 days)[5] | Shows high stability across different species.[5] |
Experimental Protocols for Linker Stability Assessment
To evaluate the performance of linkers in biological matrices, standardized experimental protocols are employed. The following are key methodologies cited in the comparison.
In Vitro Plasma Stability Assay
This assay is fundamental for determining the stability of a linker in the circulatory system.
-
Materials:
-
Test conjugate (e.g., ADC with this compound linker)
-
Control conjugate (e.g., with a known stable or labile linker)
-
Human and mouse plasma (pooled)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching
-
LC-MS/MS system
-
-
Procedure:
-
The test conjugate is incubated in plasma at a concentration of 1 µM at 37°C.[6]
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
The reaction is stopped by adding cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate plasma proteins.
-
The supernatant, containing the conjugate and any released payload, is analyzed.
-
-
Analysis:
-
The amount of intact conjugate remaining at each time point is quantified using LC-MS/MS.[2]
-
The half-life (t₁/₂) of the conjugate in plasma is calculated from the degradation curve.
-
Lysosomal Stability Assay
This assay assesses the release of the payload in the intracellular environment where the drug is intended to act.
-
Materials:
-
Test conjugate
-
Human liver lysosomes (commercially available)
-
Cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
-
Procedure:
-
The test conjugate is incubated with human liver lysosomes or purified Cathepsin B at 37°C.[4]
-
Samples are collected at different time intervals.
-
The reaction is quenched, and the amount of released payload is measured.
-
-
Analysis:
-
LC-MS/MS is used to quantify the free payload, allowing for the determination of the cleavage rate.[4]
-
Visualizing Linker Performance and Experimental Workflow
To better illustrate the concepts of linker stability and the experimental procedures, the following diagrams are provided.
Caption: Conceptual diagram of ADC linker stability and payload release.
Caption: Workflow for in vitro linker stability assessment.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of C2-Amide-C4-NH2 Conjugates Over Time
For researchers, scientists, and drug development professionals, the integrity of a chemical conjugate over time is paramount to ensure reproducible experimental results and the viability of therapeutic candidates. This guide provides an objective comparison of the stability of C2-Amide-C4-NH2 conjugates against other common chemical linkages, supported by experimental data and detailed protocols for validation.
The this compound linker, a short-chain aliphatic amide with a terminal primary amine, is a fundamental building block in bioconjugation and chemical biology. Its stability is a key determinant of the conjugate's performance, particularly in biological milieu where pH and enzymatic activity can vary.
Comparative Stability of Chemical Linkages
The stability of a chemical linker is intrinsically tied to its constituent bonds. Amide bonds, such as the one present in the this compound conjugate, are known for their exceptional stability under a wide range of conditions. This is in stark contrast to other commonly used linkages like esters, which are significantly more susceptible to hydrolysis.
Quantitative Stability Comparison
The following table summarizes the stability of various chemical linkages under different conditions. The data for the this compound conjugate is extrapolated from studies on similar short-chain amide linkages.
| Linker Type | Chemical Structure | Condition | Half-life (t½) | Stability Profile |
| Amide | R-CO-NH-R' | pH 7.4, 37°C | > 300 hours (negligible hydrolysis)[1] | Very High |
| Acidic (e.g., pH 3) | Days to Weeks | High | ||
| Basic (e.g., pH 10) | Hours to Days | Moderate to High | ||
| Ester | R-CO-O-R' | pH 7.4, 37°C | Minutes to Hours[2] | Low to Moderate |
| Acidic/Basic pH | Minutes | Low | ||
| Thioether (from Maleimide) | R-S-R' | pH 7.4, with Glutathione | 3.1 to 258 hours[3] | Moderate |
| Oxime | R-C=N-O-R' | pH 7.4, 37°C | > 7 days | High |
| Hydrazone | R-C=N-NH-R' | pH 5.0, 37°C | Hours | Low (pH-sensitive) |
| pH 7.4, 37°C | Days | Moderate |
Key Findings:
-
Amide Linkages: Exhibit superior stability across a broad pH range, making them ideal for applications requiring long-term integrity in biological systems. Studies have shown that even after 300 hours at physiological and elevated temperatures, amide linkages show no detectable hydrolysis[1].
-
Ester Linkages: Are significantly less stable than amides and are readily cleaved by hydrolysis, a process that is accelerated in the presence of plasma esterases[2][4].
-
Thioether (from Maleimide) Linkages: While generally stable, they can undergo a retro-Michael reaction and thiol exchange in the presence of reducing agents like glutathione, which is present in the intracellular environment[3].
-
Oxime and Hydrazone Linkages: Offer tunable stability. Oxime linkages are generally quite stable, whereas hydrazone linkages are designed to be acid-labile, making them useful for drug delivery applications where release in the acidic environment of endosomes or lysosomes is desired.
Experimental Protocols for Integrity Validation
To validate the integrity of a this compound conjugate over time, a systematic stability study is essential. This typically involves subjecting the conjugate to a range of conditions and monitoring its degradation.
Protocol 1: pH-Dependent Hydrolytic Stability
Objective: To determine the rate of amide bond cleavage at different pH values.
Materials:
-
This compound conjugate stock solution (e.g., in DMSO)
-
Buffers: pH 3 (Citrate), pH 5 (Acetate), pH 7.4 (Phosphate), pH 9 (Borate)
-
Constant temperature incubator (e.g., 37°C)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Sample Preparation: Dilute the conjugate stock solution into each buffer to a final concentration (e.g., 10 µM).
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours and weekly thereafter), withdraw an aliquot from each solution.
-
Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution to stop the degradation process.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining parent conjugate and identify any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent conjugate against time for each pH. Calculate the degradation rate constant and the half-life.
Protocol 2: Forced Degradation Study (Stress Testing)
Objective: To identify potential degradation pathways and products under accelerated conditions.
Materials:
-
This compound conjugate
-
0.1 M HCl (Acidic stress)
-
0.1 M NaOH (Basic stress)
-
3% Hydrogen Peroxide (Oxidative stress)
-
High-intensity light source (Photolytic stress)
-
Oven (Thermal stress)
Procedure:
-
Sample Preparation: Prepare solutions of the conjugate under each stress condition.
-
Incubation:
-
Acid/Base Hydrolysis: Incubate in 0.1 M HCl or 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat a solid sample or a solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photolytic: Expose the conjugate solution to a high-intensity light source (e.g., ICH-compliant photostability chamber).
-
-
Analysis: Analyze the stressed samples by LC-MS to identify and characterize the degradation products.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for assessing the stability of the this compound conjugate.
Caption: Workflow for pH-dependent stability testing of conjugates.
Amide Bond Hydrolysis Pathway
The primary degradation pathway for amide-containing conjugates in aqueous solution is hydrolysis. This reaction is catalyzed by both acid and base.
Caption: Mechanisms of acid- and base-catalyzed amide hydrolysis.
Decision Logic for Linker Selection
The choice of a chemical linker depends on the desired stability profile for a given application. This diagram outlines a simplified decision-making process.
Caption: A decision tree for selecting a suitable chemical linker.
References
- 1. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of C2-Amide-C4-NH2: A Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for C2-Amide-C4-NH2 (CAS No. 99789-97-6). This document provides critical, substance-specific safety and disposal information that is essential for ensuring laboratory safety and regulatory compliance. The following guide synthesizes key disposal procedures and safety precautions for researchers, scientists, and drug development professionals handling this bifunctional linker.
This compound is a chemical compound utilized as a linker in the development of Antibody-Drug Conjugates (ADCs). Due to the potent nature of the molecules often associated with ADCs, stringent adherence to safety protocols during handling and disposal is imperative to protect laboratory personnel and the environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 99789-97-6 |
| Molecular Formula | C7H16N2O |
| Molecular Weight | 144.21 g/mol |
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Procedure
The disposal of this compound, as with any laboratory chemical, must be conducted in a manner that ensures safety and complies with all local, state, and federal regulations. As it is an ADC linker, it may be associated with highly potent compounds, necessitating a cautious approach.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information for its safe handling and disposal[1].
-
Waste Identification and Segregation:
-
Dispose of unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty containers) as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a designated, properly labeled, and sealed waste container for all this compound waste.
-
The container should be made of a material compatible with the chemical.
-
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent as recommended by the SDS or your institution's EHS office.
-
-
Emergency Procedures:
-
In case of a spill, immediately alert others in the area and follow the emergency procedures outlined in the SDS and your laboratory's safety protocols.
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Safe Handling of ADC Linkers
The handling and disposal of ADC linkers like this compound require special attention due to their role in creating highly potent biopharmaceuticals. A comprehensive safety program for handling ADCs and their components should include employee training, proper containment and engineering controls, and robust waste disposal procedures[2][3]. The entire lifecycle of the ADC, from the payload and linker to the final conjugate, must be considered to ensure worker safety and environmental protection[4][5]. It is crucial to have established written procedures for each step of handling, including routine cleaning and emergency spill response[3].
References
Essential Safety and Operational Guide for Handling C2-Amide-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of C2-Amide-C4-NH2. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent functional groups: aliphatic amines and amides. It is imperative to treat this compound with the same, if not greater, precautions as related hazardous compounds. All personnel must be thoroughly trained on these procedures before commencing any work.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound contains both an amide linkage and a primary aliphatic amine. Aliphatic amines are known to be corrosive and can cause severe skin burns and eye damage.[1] They can also be irritating to the respiratory tract.[2] Certain reactive amides can be sensitive to air and moisture, potentially forming explosive peroxides over time.[1][3] Therefore, a comprehensive PPE strategy is essential.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield worn over goggles.[4] | Protects against splashes of the potentially corrosive material. |
| Skin Protection | Flame-resistant or 100% cotton lab coat. Chemical-resistant gloves (nitrile or neoprene).[4] Closed-toe shoes and long pants. | Prevents skin contact with the chemical. Glove choice is critical for chemical resistance.[5] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[4] | Minimizes inhalation of potentially harmful vapors or aerosols.[6] |
Safe Handling and Operational Workflow
A structured workflow is critical to minimize exposure and ensure safety during handling.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation :
-
Review all available safety information for this compound and structurally similar aliphatic amines and amides.[7]
-
Assemble all necessary equipment (glassware, reagents, etc.) inside a certified chemical fume hood before starting.[6]
-
Ensure a safety shower and eyewash station are readily accessible.
-
-
Donning Personal Protective Equipment :
-
Chemical Handling :
-
Conduct all manipulations of this compound, including weighing and transferring, within a chemical fume hood to prevent inhalation of vapors.[4]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Keep containers tightly closed when not in use.[4] Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][7]
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
Properly doff and dispose of contaminated gloves and other disposable PPE.
-
Wash hands thoroughly with soap and water after exiting the laboratory area.[8]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Plan
Caption: Emergency response flowchart for this compound incidents.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste materials (excess chemical, contaminated consumables, and spill cleanup materials) in a clearly labeled, sealed container.
-
Waste Storage : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Waste Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) approved hazardous waste management program.[4][6] Do not dispose of down the drain or in regular trash.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Alkylamine Permeation Through Protective Gloves Using Aliphatic Amine Pads [stacks.cdc.gov]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
